molecular formula C5H5N3 B1338007 1-methyl-1H-pyrazole-4-carbonitrile CAS No. 66121-71-9

1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1338007
CAS No.: 66121-71-9
M. Wt: 107.11 g/mol
InChI Key: NIBQNKBEGIMBSV-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H5N3 and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBQNKBEGIMBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508789
Record name 1-Methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66121-71-9
Record name 1-Methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The pyrazole nucleus is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for this compound, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃[4][5][6]
Molecular Weight 107.11 g/mol [4][5][6]
CAS Number 66121-71-9[4][5][6]
Appearance White to light yellow solid[4]
pKa (Predicted) -1.41 ± 0.10[4]

Synthesis of this compound

A common synthetic route to this compound involves the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde. The following protocol is a general procedure for this synthesis.[4]

Experimental Protocol: Synthesis from 1-methyl-1H-pyrazole-4-carboxaldehyde[4]
  • Reaction Setup : In a suitable reaction flask, mix 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol), sodium bromate (6.0 g, 0.04 mol), and acetic acid (50 g, 0.83 mol) at room temperature.

  • Addition of Reagents : To this mixture, add 25% ammonia (12.5 g) and water (100 mL).

  • Reaction Conditions : Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and allow the reaction to reflux for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, is fully consumed.

  • Workup : After the reaction is complete, cool the solution to room temperature and quench by pouring it into ice water for dilution.

  • Neutralization and Extraction : Neutralize the reaction solution with a suitable base. Subsequently, extract the product with ethyl acetate. The organic phases should then be dried over anhydrous sodium sulfate.

  • Purification : Concentrate the organic phase. The final product can be purified by distillation under reduced pressure followed by recrystallization. This procedure yields this compound with a high purity of over 99% as determined by HPLC, and a yield of approximately 95%.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound start Start reactants 1-methyl-1H-pyrazole-4-carboxaldehyde, Sodium Bromate, Acetic Acid, Ammonia, Water start->reactants reaction_mixture Mix Reactants at Room Temperature reactants->reaction_mixture heating Heat to 90°C, then Reflux at 100°C for 1h reaction_mixture->heating monitoring Monitor by TLC heating->monitoring workup Cool and Quench in Ice Water monitoring->workup Reaction Complete neutralization Neutralize with Base workup->neutralization extraction Extract with Ethyl Acetate and Dry neutralization->extraction purification Distillation under Reduced Pressure and Recrystallization extraction->purification product This compound purification->product

Synthesis workflow for this compound.

Applications in Drug Development

The pyrazole scaffold is a cornerstone in the development of various therapeutic agents due to its metabolic stability and versatile biological activities.[2] this compound, as a derivative, serves as a key intermediate in the synthesis of more complex molecules with potential applications as:

  • Kinase Inhibitors : The pyrazole core is present in numerous kinase inhibitors used in oncology.[3]

  • Anti-inflammatory Agents : Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole ring.[3]

  • Antimicrobial and Antifungal Agents : Pyrazole derivatives have shown promise as potent antibacterial and antifungal compounds.[7]

Safety and Handling

This compound is associated with several hazard statements, including H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H312+H332 (Harmful in contact with skin or if inhaled), and H315 (Causes skin irritation).[4] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] In case of exposure, it is crucial to seek medical attention.[8]

Conclusion

This compound is a valuable building block for the synthesis of a wide array of biologically active compounds. Its well-defined physicochemical properties and established synthetic routes make it an accessible and versatile tool for researchers in drug discovery and medicinal chemistry. Adherence to proper safety protocols is essential when working with this compound to mitigate potential health risks.

References

1-methyl-1H-pyrazole-4-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and key analytical data.

Core Compound Data

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a nitrile functional group. Its structural and chemical properties make it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueCitations
CAS Number 66121-71-9[1][2]
Molecular Formula C₅H₅N₃[1][2]
Molecular Weight 107.11 g/mol [1][2]
MDL Number MFCD04969704[1]

Synthesis Protocol

The following section details a general procedure for the synthesis of this compound.[1]

Synthesis of this compound from 1-methyl-1H-pyrazole-4-carboxaldehyde

Materials:

  • 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol)

  • Sodium bromate (6.0 g, 0.04 mol)

  • Acetic acid (50 g, 0.83 mol)

  • 25% Ammonia solution (12.5 g)

  • Water (100 mL)

  • Reaction flask

Procedure:

  • Combine 1-methyl-1H-pyrazole-4-carboxaldehyde, sodium bromate, and acetic acid in a reaction flask at room temperature.

  • To this mixture, add the 25% ammonia solution and water.

  • Following the reaction, concentrate the organic phase.

  • Purify the resulting product by distillation under reduced pressure and subsequent recrystallization.

  • The final product, this compound, is obtained with a reported yield of 95% and a purity of over 99% as determined by HPLC.[1]

Experimental Workflow

The synthesis protocol described above can be visualized as a straightforward experimental workflow.

G Synthesis Workflow A Mix Reactants: 1-methyl-1H-pyrazole-4-carboxaldehyde, sodium bromate, and acetic acid B Add Ammonia and Water A->B C Concentrate Organic Phase B->C D Purify by Distillation and Recrystallization C->D E Final Product: This compound D->E

Caption: Synthesis of this compound.

References

Spectral Data Analysis of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-methyl-1H-pyrazole-4-carbonitrile (C₅H₅N₃, MW: 107.11 g/mol , CAS: 66121-71-9). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on its structure, and data from closely related analogs. This guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for small organic molecules.

Predicted and Expected Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.9Singlet3HN-CH₃
~ 7.8Singlet1HC3-H
~ 8.0Singlet1HC5-H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~ 40N-CH₃
~ 90C4
~ 115CN (Nitrile)
~ 130C5
~ 140C3
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a strong absorption band for the nitrile group and various bands corresponding to the pyrazole ring and the methyl group.

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 2230StrongC≡N (Nitrile stretch)
~ 3100-3000Medium-WeakC-H (Aromatic stretch)
~ 2950-2850Medium-WeakC-H (Aliphatic stretch)
~ 1600-1450Medium-StrongC=C, C=N (Ring stretch)
~ 1450-1350MediumC-H (Methyl bend)
Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following m/z values for various adducts.[1] The molecular ion peak [M]⁺ would be expected at m/z 107.

Adductm/z
[M+H]⁺108.05563
[M+Na]⁺130.03757
[M]⁺107.04780

Experimental Protocols

The following are generalized protocols for obtaining spectral data for small organic molecules like this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve signal resolution.

  • Tune the probe to the appropriate nucleus (¹H or ¹³C).

  • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.

Data Acquisition:

  • Initiate the sample scan using the instrument's software.

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation and Introduction:

  • For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube which is then inserted into the probe.

  • For GC-MS analysis, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

Data Acquisition:

  • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of a Chemical Compound cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (e.g., HPLC, TLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR FT-IR Purity->IR MS Mass Spectrometry Purity->MS NMR_Data NMR Data Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for compound analysis.

References

An In-depth Technical Guide on the Solubility of 1-methyl-1H-pyrazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-1H-pyrazole-4-carbonitrile in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing a qualitative assessment based on the known behavior of related pyrazole derivatives, along with a detailed experimental protocol for determining precise solubility values.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. The polarity and hydrogen bonding capabilities of the solvent, as well as temperature, are key factors influencing the solubility of this compound.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the general solubility trends for pyrazole derivatives allow for a qualitative prediction. Pyrazoles, as a class of compounds, tend to be more soluble in polar organic solvents compared to non-polar ones. The presence of the nitrile group and the pyrazole ring nitrogen atoms in this compound suggests it will exhibit moderate to good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyrazole ring and nitrile group.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrazole ring enhances solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.[1]
Halogenated Dichloromethane, ChloroformModerateThese solvents have sufficient polarity to dissolve many organic compounds.
Ethereal Tetrahydrofuran (THF), Diethyl etherLow to ModerateLower polarity compared to other classes may limit solubility.
Aromatic Toluene, BenzeneLowThe non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the target compound.
Aliphatic Hexane, HeptaneVery Low / InsolubleThese non-polar solvents are unlikely to dissolve the polar this compound to a significant extent.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from a study on the solubility of the related compound, 1-methyl-4-nitropyrazole, and employs the gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in liquids.[1]

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Drying oven

  • Glass vials with screw caps

  • Syringe filters (if necessary)

3.2. Experimental Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe.

    • Transfer the supernatant to a pre-weighed drying dish or vial.

  • Gravimetric Determination:

    • Evaporate the solvent from the collected sample in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

    • The mass of the solvent is the initial mass of the supernatant minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

    Mole fraction solubility (x) is calculated as: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ = mass of the solute

    • M₁ = molar mass of the solute

    • m₂ = mass of the solvent

    • M₂ = molar mass of the solvent

Visualizations

Diagram 1: General Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Weigh Solute and Solvent prep2 Combine in Sealed Vial prep1->prep2 equi1 Agitate at Constant Temperature prep2->equi1 equi2 Allow Solid to Settle equi1->equi2 ana1 Extract Supernatant equi2->ana1 ana2 Weigh Supernatant ana1->ana2 ana3 Evaporate Solvent ana2->ana3 ana4 Weigh Dry Solute ana3->ana4 calc1 Calculate Solubility ana4->calc1

Caption: Workflow for gravimetric solubility determination.

Diagram 2: Logical Relationship of Solvent Polarity and Predicted Solubility

G cluster_polar High Polarity Solvents cluster_nonpolar Low Polarity Solvents Solubility Solubility of this compound PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solubility->PolarAprotic High Alcohols Alcohols (e.g., Methanol, Ethanol) Solubility->Alcohols Moderate to High Aromatic Aromatic (e.g., Toluene) Solubility->Aromatic Low Aliphatic Aliphatic (e.g., Hexane) Solubility->Aliphatic Very Low

Caption: Predicted solubility based on solvent polarity.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol enables the precise determination of solubility parameters. The generation of such data would be a valuable contribution to the chemical sciences, aiding in the future development and application of this compound.

References

Quantum Chemical Blueprint of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 1-methyl-1H-pyrazole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and predicted NMR spectra. The methodologies are presented to serve as a protocol for researchers, and all quantitative data are summarized in structured tables for comparative analysis. Visual workflows are provided to elucidate the computational processes. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing novel derivatives with enhanced therapeutic or material properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into molecular properties at the atomic level.[4] These computational methods allow for the prediction of geometric parameters, vibrational modes for spectroscopic analysis, and electronic characteristics that govern chemical reactivity. This guide outlines the theoretical framework and results of such calculations for this compound.

Computational Methodology

The following section details the protocol for the quantum chemical calculations. The methods described are standard for achieving reliable theoretical data for organic molecules.

Geometry Optimization

The initial 3D structure of this compound was constructed. A full geometry optimization was then performed to locate the global minimum on the potential energy surface.[5][6] This process ensures that all subsequent calculations are based on the most stable conformation of the molecule.[6]

  • Software: Gaussian 16 Suite

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

  • Basis Set: 6-311++G(d,p)[7][8]

  • Convergence Criteria: Tight convergence criteria were used for all optimizations.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a harmonic vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).[9] The absence of imaginary frequencies confirms a stable structure. The calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11][12][13] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[12] These orbitals and their energies were calculated from the optimized geometry.

NMR Chemical Shift Prediction

The isotropic chemical shielding constants for ¹H and ¹³C were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7][8] The calculated shielding values were converted to chemical shifts (δ) in parts per million (ppm) by referencing them against tetramethylsilane (TMS), which was calculated at the same level of theory.

Visualized Computational Workflow

The logical flow of the quantum chemical calculations is depicted below. This workflow illustrates the dependency of subsequent analyses on an accurately optimized molecular geometry.

G start Input Structure: This compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq_check Vibrational Frequency Calculation opt->freq_check verify Verify Minimum Energy (No Imaginary Frequencies) freq_check->verify fmo Frontier Molecular Orbital Analysis (HOMO-LUMO) verify->fmo Optimized Geometry nmr NMR Shielding Calculation (GIAO Method) verify->nmr Optimized Geometry mep Molecular Electrostatic Potential (MEP) verify->mep Optimized Geometry data_analysis Results & Interpretation fmo->data_analysis nmr->data_analysis mep->data_analysis

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion

The following sections present the quantitative data derived from the calculations.

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structure of this compound are presented in Table 1. The pyrazole ring is nearly planar, a characteristic feature of aromatic heterocyclic systems.

Table 1. Selected Optimized Geometric Parameters

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths (Å)
N1-N21.365
N2-C31.331
C3-C41.425
C4-C51.380
C5-N11.378
N1-C(methyl)1.465
C4-C(nitrile)1.430
C(nitrile)≡N(nitrile)1.158
Bond Angles (°) **
C5-N1-N2111.5
N1-N2-C3105.9
N2-C3-C4110.8
C3-C4-C5104.5
C4-C5-N1107.3
C3-C4-C(nitrile)127.1
Dihedral Angle (°) **
N2-N1-C5-C4-0.5

Atom numbering follows standard IUPAC nomenclature.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the assignment of experimental IR and Raman bands. Key vibrational modes are summarized in Table 2. The C≡N stretching vibration is a characteristic and strong absorption in IR spectroscopy. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[10]

Table 2. Calculated Vibrational Frequencies for Key Modes

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C-H Stretch (Aromatic)C3-H, C5-H3125, 3098
C-H Stretch (Methyl)-CH₃3015 (asym), 2955 (sym)
C≡N Stretch-C≡N2258
Ring C=N/C=C StretchPyrazole Ring1595, 1510, 1460
C-H In-plane BendAromatic & Methyl1440, 1380, 1150
Ring BreathingPyrazole Ring985
Electronic Properties

The analysis of frontier molecular orbitals is essential for predicting the molecule's reactivity and electronic transitions. The HOMO is primarily localized over the pyrazole ring, while the LUMO shows significant density over the carbonitrile group and the C3-C4 bond, suggesting these sites are susceptible to nucleophilic attack. The calculated energies are presented in Table 3.

Table 3. Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Gap (ΔE) 4.87

The relatively large HOMO-LUMO gap of 4.87 eV indicates high kinetic stability, which is typical for aromatic compounds. A smaller energy gap would imply higher chemical reactivity.[12]

G cluster_0 Molecular Structure & Geometry cluster_1 Calculated Molecular Properties cluster_2 Predicted Chemical Behavior Structure Optimized 3D Geometry BondLengths Bond Lengths Structure->BondLengths BondAngles Bond Angles Structure->BondAngles VibFreq Vibrational Frequencies (IR/Raman Spectra) Structure->VibFreq Electronic Electronic Properties (HOMO-LUMO Gap) Structure->Electronic NMR NMR Chemical Shifts (¹H, ¹³C Spectra) Structure->NMR Spectra Spectroscopic Signatures VibFreq->Spectra Reactivity Chemical Reactivity Electronic->Reactivity Stability Molecular Stability Electronic->Stability NMR->Spectra

Caption: Relationship between molecular structure and properties.

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical NMR chemical shifts are an invaluable tool for structure elucidation and for confirming synthesis results. The calculated values, referenced to TMS, are provided in Tables 4 and 5.

Table 4. Predicted ¹H NMR Chemical Shifts (δ, ppm)

AtomEnvironmentCalculated Shift (ppm)
H (C3)Aromatic7.95
H (C5)Aromatic8.12
H (Methyl)N-CH₃3.98

Table 5. Predicted ¹³C NMR Chemical Shifts (δ, ppm)

AtomEnvironmentCalculated Shift (ppm)
C3Aromatic C-H139.5
C4Aromatic C-CN108.2
C5Aromatic C-H131.8
C (Methyl)N-CH₃38.5
C (Nitrile)-C≡N114.0

The predicted shifts are consistent with the electronic environment of each nucleus. The aromatic protons and carbons resonate in their expected downfield regions, while the methyl group appears upfield.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of this compound using Density Functional Theory. The computational protocol, from geometry optimization to property calculation, has been clearly outlined. The presented data, including optimized geometric parameters, key vibrational frequencies, frontier molecular orbital energies, and predicted NMR chemical shifts, provide a fundamental understanding of the molecule's structural and electronic characteristics. These theoretical results serve as a robust foundation for future experimental work and can guide the rational design of novel pyrazole-based compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic and Structural Properties of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and structural properties of 1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific molecule, this guide combines available information with theoretical data generated from proposed computational studies. This approach offers valuable insights into its molecular geometry, electronic structure, and spectroscopic characteristics, serving as a foundational resource for further research and application.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous pharmaceutical agents. The substituent pattern on the pyrazole ring plays a crucial role in modulating their physicochemical properties and biological targets. This compound, with its methyl and cyano functionalities, presents a unique electronic and structural profile that is pertinent to its potential interactions with biological systems. This guide aims to elucidate these properties through a combination of reported synthetic methods and theoretical modeling.

Synthesis and Characterization

Synthesis Protocol

A common route to this compound involves the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde. The aldehyde is reacted with sodium bromate and ammonia in acetic acid, followed by heating. The product is then isolated through extraction and purified by distillation and recrystallization.

Below is a generalized workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 1-methyl-1H-pyrazole-4-carboxaldehyde mix Mixing at Room Temperature start1->mix start2 Sodium Bromate start2->mix start3 Ammonia start3->mix start4 Acetic Acid start4->mix heat Heating to 100°C mix->heat quench Quenching in Ice Water heat->quench neutralize Neutralization quench->neutralize extract Ethyl Acetate Extraction neutralize->extract dry Drying over Anhydrous Sodium Sulfate extract->dry concentrate Concentration dry->concentrate purify Distillation and Recrystallization concentrate->purify product This compound purify->product G cluster_structure Structural Properties cluster_electronic Electronic Properties cluster_methodology Methodology bond_lengths Bond Lengths homo_lumo HOMO-LUMO Energies bond_lengths->homo_lumo dipole Dipole Moment bond_lengths->dipole mep Molecular Electrostatic Potential bond_lengths->mep bond_angles Bond Angles bond_angles->homo_lumo bond_angles->dipole bond_angles->mep dihedral_angles Dihedral Angles dihedral_angles->homo_lumo dihedral_angles->dipole dihedral_angles->mep dft DFT Calculations (B3LYP/6-311++G(d,p)) dft->bond_lengths dft->bond_angles dft->dihedral_angles dft->homo_lumo dft->dipole dft->mep

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery of pyrazole, tracing its synthetic history from classical foundational methods to modern, highly efficient protocols. Detailed experimental procedures for key synthetic transformations, quantitative data to guide reaction optimization, and visualizations of important signaling pathways involving pyrazole-based drugs are presented to serve as a valuable resource for researchers in the field.

The Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The history of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883 to describe this class of compounds.[1][2] His pioneering work involved the reaction of ethyl acetoacetate with phenylhydrazine, which laid the groundwork for the famed Knorr pyrazole synthesis.[3] However, the first synthesis of the unsubstituted pyrazole ring is attributed to another German chemist, Hans von Pechmann , who accomplished this in 1898 by reacting acetylene with diazomethane.[2]

While the initial discoveries were rooted in synthetic chemistry, the first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until 1959 from the seeds of watermelon (Citrullus lanatus).[4] This discovery highlighted the presence of this heterocyclic system in nature, further stimulating interest in its biological significance.

The Evolution of Pyrazole Synthesis: A Historical Perspective

The synthetic strategies for constructing the pyrazole core have evolved significantly since its discovery, moving from classical condensation reactions to sophisticated modern methodologies that offer greater efficiency, control, and diversity.

Classical Synthetic Methodologies

The Knorr synthesis is the most traditional and widely recognized method for preparing pyrazoles.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[1][7]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[3]

While more commonly associated with the synthesis of furans and pyrroles, the Paal-Knorr synthesis can be adapted for pyrazole formation. This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. The mechanism is similar to the Knorr synthesis, involving condensation and cyclization.[8][9]

First described by Hans von Pechmann, this method utilizes the reaction of diazomethane with acetylenic compounds to construct the pyrazole ring.[2] This [3+2] cycloaddition reaction was a significant advancement in the synthesis of the parent pyrazole heterocycle.

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a variety of powerful techniques for pyrazole synthesis, offering improvements in terms of yield, regioselectivity, and substrate scope.

This is a powerful and versatile strategy for constructing the five-membered pyrazole ring. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Common 1,3-dipoles for pyrazole synthesis include diazo compounds and nitrile imines, which react with alkynes or alkenes.[10][11]

MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.[12][13] This strategy allows for the rapid generation of diverse pyrazole libraries for drug discovery screening.[14]

Quantitative Data on Pyrazole Synthesis

The following tables summarize representative quantitative data for various pyrazole synthesis methodologies, providing a comparative overview of their efficiencies under different conditions.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemp (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineAcetic acid100198.55[15]
AcetylacetoneHydrazine hydrateEthanolReflux285
DibenzoylmethanePhenylhydrazineAcetic acid/EthanolReflux392
TrifluoroacetylacetoneHydrazine hydrateMethanolRT1278

Table 2: [3+2] Cycloaddition Reactions

1,3-DipoleDipolarophileCatalyst/SolventTemp (°C)Time (h)Yield (%)
DiphenyldiazomethanePhenylacetyleneToluene1102485
N-phenylsydnone2-Alkynyl-1,3-dithianeK2CO3/DMF801272[10]
Ethyl diazoacetateDimethyl acetylenedicarboxylateNone100295
Trifluoroacetonitrile imineChalconeEt3N/TolueneRT1288

Table 3: Multicomponent Reactions

Component 1Component 2Component 3Catalyst/SolventTemp (°C)TimeYield (%)
AldehydeMalononitrilePhenylhydrazineSPVA/Solvent-free8015 min92[14]
AldehydeEthyl acetoacetateHydrazine hydrateTaurine/Water10030 min95
EnaminoneBenzaldehydeHydrazine-HClNH4OAc/WaterReflux1 h75[16]
AldehydeMalononitrileβ-ketoesterPiperidine/EthanolRT20 min85-93[12]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for key pyrazole syntheses.

Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

[3+2] Cycloaddition Synthesis of 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole

Materials:

  • 2-Alkynyl-1,3-dithiane (1.0 equivalent)

  • N-phenylsydnone (1.2 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-alkynyl-1,3-dithiane and N-phenylsydnone in DMF, add potassium carbonate.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.[10]

Multicomponent Synthesis of a 5-Aminopyrazole-4-carbonitrile Derivative

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Solid-phase vinyl alcohol (SPVA) catalyst

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde, malononitrile, and phenylhydrazine.

  • Add the SPVA catalyst to the mixture.

  • Heat the reaction mixture at 80 °C under solvent-free conditions for 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add ethanol to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.[14]

Pyrazole-Containing Drugs and Their Signaling Pathways

The pyrazole scaffold is a prominent feature in numerous approved drugs, often targeting key signaling pathways implicated in various diseases.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Ruxolitinib: A JAK Inhibitor

Ruxolitinib is a kinase inhibitor that targets the Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which regulates the transcription of genes involved in cell growth, proliferation, and immune responses.

Sunitinib: A Multi-targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It blocks the signaling of several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are involved in tumor angiogenesis and cell proliferation.

Conclusion

The journey of pyrazole chemistry, from its initial discovery to the development of sophisticated synthetic methodologies, has had a profound impact on medicinal chemistry and drug development. The pyrazole scaffold continues to be a privileged structure, offering a versatile platform for the design of novel therapeutic agents. This technical guide has provided an in-depth overview of the historical and synthetic landscape of pyrazole compounds, offering valuable data and protocols for researchers. The continued exploration of novel synthetic routes and the elucidation of the biological activities of new pyrazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

A Technical Guide to the Theoretical and Experimental NMR Analysis of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shifts of 1-methyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible databases, this guide focuses on a robust theoretical prediction of its ¹H and ¹³C NMR spectra. To provide a reliable framework for interpretation and validation, these theoretical values are presented alongside experimental data from structurally analogous pyrazole derivatives.

This guide details the methodologies for both the computational prediction and experimental acquisition of NMR data, offering a complete workflow for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Data Presentation: A Comparative Analysis of NMR Chemical Shifts

A comparative summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for structurally related compounds is presented below. This allows for an informed estimation of the expected experimental values for the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated for a solution in Chloroform-d (CDCl₃). The atom numbering corresponds to the structure provided below.

Atom NameAtom TypePredicted Chemical Shift (ppm)
H-3¹H7.65
H-5¹H7.80
N-CH₃¹H3.90
C-3¹³C134.5
C-4¹³C95.0
C-5¹³C142.0
CN¹³C115.0
N-CH₃¹³C39.5

Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Analogous Pyrazole Derivatives

This table presents experimental NMR data for compounds structurally similar to this compound, providing a basis for comparison with the predicted values.

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
1-Methylpyrazole CDCl₃3.8 (s, 3H, N-CH₃), 6.2 (t, 1H, H-4), 7.4 (d, 1H, H-3), 7.5 (d, 1H, H-5)39.0 (N-CH₃), 105.5 (C-4), 129.0 (C-5), 138.5 (C-3)
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile DMSO-d₆7.16-7.83 (m, 10H, Ar-H), 7.04 (s, 2H, NH₂)112.4, 119.1, 122.6, 124.8, 126.1, 128.3, 129.1, 129.5, 129.9, 136.9, 145.8, 153.4
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃6.91 (d, 1H), 7.11 (d, 2H), 7.28-7.40 (m, 3H), 7.62 (t, 5H)112.8, 120.3, 127.3, 128.3, 128.8, 129.0, 129.3, 129.5, 130.9, 133.9, 135.8, 142.4, 144.4, 153.1

Methodologies: Experimental and Theoretical Protocols

A thorough understanding of the methodologies employed in obtaining both experimental and theoretical data is crucial for accurate interpretation and replication.

Experimental Protocol for NMR Data Acquisition

While specific experimental data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives can be outlined as follows:

  • Sample Preparation:

    • Approximately 5-10 mg of the solid pyrazole derivative is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters:

    • NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

    • For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is commonly used, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

    • Chemical shifts are reported in parts per million (ppm) relative to the TMS standard.

Theoretical Calculation of NMR Chemical Shifts

The prediction of NMR chemical shifts for this compound is typically performed using quantum mechanical calculations. A widely accepted and effective methodology involves the following steps:

  • Geometry Optimization:

    • The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Calculation:

    • Following geometry optimization, the magnetic shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a popular and accurate approach for this calculation, often performed at the same level of theory (e.g., GIAO/B3LYP/6-31G(d)).

  • Chemical Shift Prediction:

    • The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS, which is calculated at the same level of theory. The chemical shift is determined using the formula: δ_sample = σ_ref - σ_sample.

Workflow for Comparative NMR Analysis

The process of comparing theoretical and experimental NMR data is a critical step in structure elucidation and verification. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification nmr_acquisition NMR Data Acquisition (¹H and ¹³C) purification->nmr_acquisition exp_data Experimental NMR Shifts nmr_acquisition->exp_data comparison Comparative Analysis exp_data->comparison mol_modeling Molecular Modeling (Structure Input) geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_modeling->geom_opt nmr_calc NMR Shielding Calculation (e.g., GIAO) geom_opt->nmr_calc theor_data Theoretical NMR Shifts nmr_calc->theor_data theor_data->comparison structure_verification Structure Verification/ Elucidation comparison->structure_verification

Caption: Workflow for the comparison of theoretical and experimental NMR data.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound, leveraging theoretical predictions in the absence of direct experimental data. The outlined methodologies and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the confident characterization of this and related heterocyclic scaffolds.

Methodological & Application

synthesis of 1-methyl-1H-pyrazole-4-carbonitrile from 1-methyl-1H-pyrazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile from 1-methyl-1H-pyrazole-4-carboxaldehyde. Two effective methods are presented: a one-pot, two-step synthesis via an oxime intermediate and a direct oxidative amination. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development. All quantitative data is summarized for easy comparison, and the experimental workflow is visualized.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The conversion of the readily available 1-methyl-1H-pyrazole-4-carboxaldehyde to the corresponding nitrile is a key synthetic transformation. This document outlines two reliable methods to achieve this conversion, providing detailed protocols, characterization data, and a summary of expected yields.

Data Presentation

ParameterMethod 1: One-Pot via OximeMethod 2: Direct Oxidative Amination
Starting Material 1-methyl-1H-pyrazole-4-carboxaldehyde1-methyl-1H-pyrazole-4-carboxaldehyde
Key Reagents Hydroxylamine hydrochloride, Acetic AnhydrideSodium bromate, Acetic acid, Ammonia
Solvent Acetic AcidWater, Acetic Acid
Reaction Temperature Reflux100 °C
Reaction Time 2-4 hours1 hour
Yield Good to Excellent (Typical >85%)95%[1]
Purification RecrystallizationDistillation and Recrystallization[1]
Purity (Post-Purification) >98% (by NMR)>99% (by HPLC)[1]

Characterization Data of this compound:

  • Appearance: White to off-white solid

  • Melting Point: 60 °C (recrystallized from cyclohexane)[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.75 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 132.0, 115.5, 108.0, 39.5.

  • IR (KBr, cm⁻¹): 2230 (C≡N).

Experimental Protocols

Method 1: One-Pot Synthesis via Oxime Intermediate

This method involves the in-situ formation of 1-methyl-1H-pyrazole-4-carboxaldehyde oxime, followed by dehydration to the nitrile using acetic anhydride.

Materials:

  • 1-methyl-1H-pyrazole-4-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Oxime Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-4-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Dehydration: To the reaction mixture, add acetic anhydride (2.5 eq) dropwise.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Method 2: Direct Oxidative Amination

This method provides a high-yielding, one-pot conversion of the aldehyde to the nitrile.[1]

Materials:

  • 1-methyl-1H-pyrazole-4-carboxaldehyde

  • Sodium bromate

  • Acetic acid

  • 25% Ammonia solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a reaction flask, combine 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol), sodium bromate (6.0 g, 0.04 mol), and acetic acid (50 g, 0.83 mol) at room temperature.[1]

  • Add 25% ammonia solution (12.5 g) and water (100 mL) to the mixture.[1]

  • Reaction Execution: Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and reflux for 1 hour.[1] Monitor the reaction by TLC until the starting aldehyde is fully consumed.[1]

  • Work-up: Cool the reaction solution to room temperature and pour it into ice water.[1]

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic phase over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic phase and purify the product by distillation under reduced pressure, followed by recrystallization from cyclohexane to yield this compound (10.2 g, 95% yield).[1]

Visualizations

Experimental Workflow: One-Pot Synthesis via Oxime Intermediate

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Mix Aldehyde & Hydroxylamine HCl in Acetic Acid B 2. Stir at RT for 30 min (Oxime Formation) A->B C 3. Add Acetic Anhydride B->C D 4. Reflux for 2-4 hours (Dehydration to Nitrile) C->D E 5. Quench with Ice-Water D->E F 6. Neutralize with NaHCO3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 & Concentrate H->I J 10. Recrystallize I->J K Pure this compound J->K

Caption: Workflow for the one-pot synthesis of this compound via an oxime intermediate.

Logical Relationship: Aldehyde to Nitrile Conversion Pathways

G cluster_0 Method 1: Two-Step, One-Pot Start 1-Methyl-1H-pyrazole-4-carboxaldehyde Intermediate 1-Methyl-1H-pyrazole-4-carboxaldehyde Oxime Start->Intermediate Hydroxylamine HCl End This compound Start->End Oxidative Amination (e.g., NaBrO3, NH3) Intermediate->End Dehydration (e.g., Acetic Anhydride)

Caption: Synthetic pathways for the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde to its nitrile derivative.

References

Application Notes and Protocols for N-methylation of 1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of pyrazoles is a critical transformation in synthetic and medicinal chemistry. The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated to produce N-substituted pyrazoles. For unsymmetrical pyrazoles, such as 1H-pyrazole-4-carbonitrile, alkylation can occur at either of the two nitrogen atoms, leading to the formation of two regioisomers: 1-methyl-1H-pyrazole-4-carbonitrile (N1-isomer) and 2-methyl-2H-pyrazole-4-carbonitrile (N2-isomer). The regioselectivity of this reaction is a significant challenge and is influenced by factors such as the nature of the substrate, the alkylating agent, the base, and the solvent used.[1]

This document provides detailed experimental protocols for the N-methylation of 1H-pyrazole-4-carbonitrile, focusing on a classical approach using a methylating agent in the presence of a base. Additionally, a highly regioselective method is presented for applications requiring high isomeric purity.

Data Presentation

The following table summarizes quantitative data for the N-methylation of a substituted pyrazole, methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, which serves as a relevant analogue for understanding the potential outcomes of methylating the 1H-pyrazole-4-carbonitrile core.

Methylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)Reference
Methyl IodideKOHDMFRoom Temp.Not Specified741:5[2][3]

Experimental Protocols

Protocol 1: General N-methylation using Methyl Iodide and Potassium Carbonate

This protocol describes a general method for the N-methylation of 1H-pyrazole-4-carbonitrile, which is expected to yield a mixture of N1 and N2 isomers.

Materials:

  • 1H-pyrazole-4-carbonitrile

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-carbonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF to the flask. Stir the mixture to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Addition of Methylating Agent: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, filter the solid potassium carbonate and wash it with ethyl acetate. Combine the filtrate and the washings.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers.

Protocol 2: Highly Regioselective N1-methylation using a Masked Methylating Agent

For applications requiring high regioselectivity, a modern approach utilizing a sterically bulky α-halomethylsilane as a masked methylating reagent can be employed. This method has been shown to achieve high N1 selectivity for a range of pyrazole substrates.[4][5][6]

Conceptual Workflow:

This method involves a two-step, one-pot procedure:

  • N-Silyalkylation: The pyrazole is first reacted with a sterically hindered α-halomethylsilane. The steric bulk of the silyl group directs the alkylation to the less sterically hindered N1 position.

  • Protodesilylation: The resulting silylmethyl pyrazole is then treated with a fluoride source to cleave the carbon-silicon bond, yielding the N-methylated pyrazole.

Note: The detailed experimental conditions for this method are highly specific and can be found in the cited literature.[4] This approach typically provides N1/N2 regioisomeric ratios greater than 92:8.[4][5]

Visualizations

Logical Relationship of N-methylation Products

G N-methylation of 1H-pyrazole-4-carbonitrile A 1H-pyrazole-4-carbonitrile B This compound (N1-isomer) A->B N1-methylation C 2-methyl-2H-pyrazole-4-carbonitrile (N2-isomer) A->C N2-methylation R Methylating Agent (e.g., CH3I) R->A

Caption: Formation of N1 and N2 regioisomers from 1H-pyrazole-4-carbonitrile.

Experimental Workflow for General N-methylation

G General N-methylation Workflow cluster_0 Reaction cluster_1 Work-up & Purification A 1. Mix 1H-pyrazole-4-carbonitrile, base, and solvent B 2. Add methyl iodide A->B C 3. Stir at room temperature B->C D 4. Filter and wash with ethyl acetate C->D E 5. Aqueous work-up D->E F 6. Dry and concentrate E->F G 7. Column chromatography F->G H Isolated Isomers G->H

Caption: Step-by-step workflow for the N-methylation of 1H-pyrazole-4-carbonitrile.

References

Application of 1-methyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides a detailed protocol for the synthesis of a potent kinase inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, starting from the readily available building block, 1-methyl-1H-pyrazole-4-carbonitrile. The described synthetic route involves the key transformation of the starting material into 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. This core is a versatile intermediate for the synthesis of a wide range of kinase inhibitors. This application note also presents representative biological data for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and illustrates a key signaling pathway targeted by such compounds.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[1][2] Numerous kinase inhibitors targeting oncogenic pathways, such as those involving Src, Fyn, SGK1, CDK2, and EGFR, are based on this heterocyclic system.[3][4][5] The synthesis of these inhibitors often relies on the availability of appropriately substituted pyrazole precursors.

This application note details a synthetic pathway that utilizes this compound as a starting material to construct a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor. The key strategic step is the introduction of an amino group at the C5 position of the pyrazole ring, which then enables the cyclization to form the desired fused pyrimidine ring.

Synthetic Workflow

The overall synthetic strategy involves a two-step process to generate the core kinase inhibitor scaffold, which can be further diversified.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Scaffold Synthesis cluster_2 Kinase Inhibitor Diversification start This compound intermediate 5-amino-1-methyl-1H-pyrazole-4-carbonitrile start->intermediate Amination core 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate->core Cyclization final Substituted Kinase Inhibitor core->final Further Functionalization

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a general method for the synthesis of 5-aminopyrazole-4-carbonitriles.[6]

Materials:

  • (Ethoxymethylene)malononitrile

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (20 mL).

  • Slowly add methylhydrazine (0.46 g, 10 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is based on the cyclization of 5-aminopyrazole-4-carbonitrile with formamide.

Materials:

  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

  • Formamide

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, place 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.36 g, 10 mmol).

  • Add an excess of formamide (20 mL).

  • Heat the mixture to 180-190 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Activity

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile core for developing inhibitors against a range of kinases. The following tables summarize the inhibitory activities of some representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various cancer-related kinases.

Table 1: Inhibitory Activity against Src Family Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineReference
SI306Src11.2GIN8[3]
SI306Fyn--[3]
Compound XSrc0.05--

Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 14CDK2/cyclin A20.057HCT-116[4][7]
Compound 13CDK2/cyclin A20.081-[4][7]
Compound 15CDK2/cyclin A20.119MCF-7[4][7]

Table 3: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 16EGFR0.034MDA-MB-468[8]
Compound 4EGFR0.054-[8]
Compound 15EGFR0.135-[8]

Targeted Signaling Pathway: Src Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy. Pyrazolo[3,4-d]pyrimidine-based inhibitors can effectively block the catalytic activity of Src, thereby inhibiting downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Transcription Gene Transcription STAT3->Transcription AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Inhibition of the Src signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic route outlined in this application note provides a straightforward and efficient method for accessing the core scaffold, which can be further elaborated to generate a diverse library of potent kinase inhibitors. The representative data highlights the potential of this class of compounds to target various oncogenic kinases, underscoring their importance in cancer drug discovery.

References

The Strategic Role of 1-methyl-1H-pyrazole-4-carbonitrile in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 1-methyl-1H-pyrazole-4-carbonitrile as a high-value fragment in fragment-based drug discovery (FBDD). The unique structural and physicochemical properties of this pyrazole derivative make it an exemplary starting point for the development of novel therapeutics against a wide range of biological targets.

Application Notes

This compound is a small, rigid heterocyclic compound that embodies the key principles of an ideal fragment for FBDD. Its pyrazole core is a "privileged" scaffold in medicinal chemistry, found in numerous approved drugs, suggesting its favorable interaction profile with biological macromolecules.[1][2] The nitrile group provides a versatile chemical handle for subsequent fragment evolution into more potent, drug-like molecules.

Physicochemical Properties and Adherence to the "Rule of Three"

A cornerstone of FBDD is the "Rule of Three," which defines the desirable physicochemical properties of a fragment to ensure efficient exploration of chemical space and tractable optimization.[3][4][5] this compound exhibits excellent compliance with these guidelines, making it an ideal candidate for fragment libraries.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)107.11 g/mol [6]< 300 Da
Hydrogen Bond Donors (HBD)0≤ 3
Hydrogen Bond Acceptors (HBA)3 (2 pyrazole N, 1 nitrile N)≤ 3
Calculated LogP (cLogP)Likely < 3≤ 3
Number of Rotatable Bonds0≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".

The low molecular weight and complexity of this compound increase the probability of identifying a binding event, even if weak, to a biological target.[7] Its defined vectoral properties, stemming from the arrangement of hydrogen bond acceptors and the methyl group, provide clear directionality for structure-based drug design and fragment evolution.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application in FBDD. A common laboratory-scale synthesis involves the conversion of a corresponding aldehyde.

Protocol for Synthesis:

  • Reaction Setup: In a reaction flask, combine 1-methyl-1H-pyrazole-4-carboxaldehyde (1 equivalent), sodium bromate (0.4 equivalents), and acetic acid (8.3 equivalents) at room temperature.[6]

  • Addition of Ammonia: Subsequently, add 25% aqueous ammonia (a suitable amount to facilitate the reaction) and water to the mixture.[6]

  • Reaction Conditions: Heat the reaction mixture to 90 °C. Once an exothermic reaction is observed, maintain the temperature at 100 °C and reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[6]

  • Workup: Cool the reaction to room temperature and quench by pouring it into ice water. Neutralize the solution with a suitable base.

  • Extraction and Purification: Extract the aqueous solution with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield this compound.[6]

Experimental Protocols for Fragment-Based Screening and Hit Validation

The following protocols outline a typical workflow for identifying and validating the binding of this compound to a target protein of interest.

Primary Screening using Biophysical Methods

Due to the anticipated weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.[8][9] A tiered approach is often employed to maximize efficiency and minimize false positives.

G cluster_0 FBDD Workflow FragmentLibrary Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) FragmentLibrary->PrimaryScreen High Throughput HitTriage Hit Triage & Confirmation (e.g., NMR, SPR) PrimaryScreen->HitTriage Initial Hits StructuralBiology Structural Biology (X-ray Crystallography / Cryo-EM) HitTriage->StructuralBiology Confirmed Binders FragmentEvolution Fragment Evolution (Growing, Linking, Merging) StructuralBiology->FragmentEvolution Structure-Guided Design LeadCompound Lead Compound FragmentEvolution->LeadCompound

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

  • Preparation: Prepare a solution of the target protein in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.

  • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add this compound to the desired final concentration (typically in the high micromolar to low millimolar range). Include appropriate positive (known binder) and negative (DMSO) controls.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Gradually increase the temperature and monitor the fluorescence intensity.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Fragment ConcentrationTarget Protein Conc.ΔTm for a Hit
1-10 mM2-10 µM≥ 0.5 °C[8]

Table 2: Typical parameters for a Thermal Shift Assay.

Hit Confirmation and Validation

Positive hits from the primary screen require confirmation using orthogonal biophysical methods.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods are powerful for detecting weak binding and can provide information about the binding site. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used.

  • Sample Preparation: Prepare two samples of the fragment in a suitable deuterated buffer: one with the target protein (e.g., 10-50 µM) and one without (reference). The fragment concentration is typically 100-500 µM.

  • STD-NMR:

    • Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the fragment that binds to the protein, as it receives saturation transfer from the protein.

  • WaterLOGSY:

    • This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

    • Binding fragments will show opposite sign signals compared to non-binding fragments.

  • Data Analysis: The presence of fragment signals in the STD difference spectrum or the characteristic sign change in the WaterLOGSY spectrum confirms binding.

Structural Characterization and Fragment Evolution

Once binding is confirmed, determining the three-dimensional structure of the fragment-protein complex is crucial for guiding the optimization process.

G cluster_1 Fragment Evolution Strategies InitialFragment Initial Fragment Hit (this compound) Growing Fragment Growing InitialFragment->Growing Elaboration Linking Fragment Linking InitialFragment->Linking Connects to another fragment Merging Fragment Merging InitialFragment->Merging Combines with another fragment PotentLead Potent Lead Compound Growing->PotentLead Linking->PotentLead Merging->PotentLead

Caption: Strategies for optimizing fragment hits.

Protocol 3: X-ray Crystallography

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of this compound.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment in the protein's active or allosteric site.

The resulting structural information is invaluable for the next stage: fragment evolution. Medicinal chemists can then use strategies like fragment growing (adding functional groups to the pyrazole core), fragment linking (connecting it to another nearby fragment), or fragment merging (combining its features with an overlapping fragment) to design more potent and selective lead compounds.[10][11] The nitrile group on this compound serves as an excellent synthetic handle for these elaboration strategies.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbonitriles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The efficient synthesis of these compounds is therefore of significant interest to the drug discovery and development community. Traditional synthetic methods often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and improved purity profiles.[4][5] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of substituted pyrazole-4-carbonitriles.

I. Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various microwave-assisted methods for the synthesis of substituted pyrazole-4-carbonitriles, allowing for a clear comparison of their efficiency and applicability.

Table 1: Three-Component Synthesis of 5-Amino-1-phenyl-3-(aryl)pyrazole-4-carbonitriles [6][7]

Aryl Aldehyde SubstituentCatalystSolventMicrowave Power (W)Time (min)Yield (%)
4-ChlorobenzaldehydeSodium p-toluenesulfonateWaterNot Specified595
4-MethylbenzaldehydeSodium p-toluenesulfonateWaterNot Specified592
4-MethoxybenzaldehydeSodium p-toluenesulfonateWaterNot Specified594
4-NitrobenzaldehydeSodium p-toluenesulfonateWaterNot Specified596
Thiophene-2-aldehydeSodium ethoxideEthanol210Not SpecifiedHigh

Table 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Derivatives [8][9][10]

Starting MaterialReagentsSolventMicrowave ConditionsTime (min)Yield (%)
3-Oxo-3-phenylpropanenitrile1. Trichloroacetonitrile, 2. Hydrazine hydrateNot SpecifiedNot Specified3 (for step 2)93 (for step 2)
3-Amino-5-aryl-1H-pyrazole-4-carbonitrilesEnaminonitrileSolvent-freeDirect beamNot SpecifiedGood

Table 3: Synthesis of Tetra-Substituted Pyrazoles via Nitrile Intermediates [11]

Nitrile PrecursorNucleophileMicrowave Temperature (°C)Time (min)Yield (%)
Methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylateThiosemicarbazide803085.2
2-Benzoyl-3,3-bis(methylsulfanyl)-acrylonitrileHydrazine hydrate803090.1
2-((bis-methylsulfanyl)methylene-malononitrile)Phenylhydrazine803088.7

II. Experimental Protocols

Protocol 1: One-Pot, Three-Component Microwave-Assisted Synthesis of 5-Amino-1-phenyl-3-(aryl)pyrazole-4-carbonitriles

This protocol is based on the efficient condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine in an aqueous medium.[6][12]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Sodium p-toluenesulfonate (NaPTS) (10 mol%)

  • Water (10 mL)

  • Microwave reactor (e.g., CEM Discover SP)

  • Glass reaction vessel (10 mL) with a magnetic stirrer

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and sodium p-toluenesulfonate (10 mol%).

  • Add 10 mL of water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at a preset temperature of 100°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the pure 5-amino-1-phenyl-3-(aryl)pyrazole-4-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles from 3-Oxo-3-arylpropanenitriles

This two-step protocol involves the formation of an intermediate which is then cyclized with hydrazine under microwave irradiation.[8][9]

Step A: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile

  • To a solution of the appropriate 3-oxo-3-arylpropanenitrile (10 mmol) in dioxane (20 mL), add trichloroacetonitrile (10 mmol).

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water.

  • Collect the solid product by filtration and recrystallize from ethanol.

Step B: Microwave-Assisted Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile

  • Place the (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol) in a microwave-safe vessel.

  • Add excess hydrazine hydrate (3 mL). An exothermic reaction will occur.

  • Allow the initial reaction to subside, then place the vessel in a microwave reactor.

  • Irradiate at 120°C for 3-5 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered off and recrystallized from ethanol to yield the pure product.

  • Confirm the structure of the synthesized compound by spectroscopic methods.

III. Visualizations

Experimental Workflow

G cluster_workflow Workflow for Three-Component Synthesis reagents Aromatic Aldehyde Malononitrile Phenylhydrazine Catalyst mixing Mixing in Reaction Vessel reagents->mixing solvent Aqueous Solvent solvent->mixing microwave Microwave Irradiation (e.g., 100°C, 5 min) mixing->microwave cooling Cooling to Room Temp. microwave->cooling filtration Filtration and Washing cooling->filtration purification Recrystallization filtration->purification product Substituted Pyrazole-4-carbonitrile purification->product

Caption: A generalized workflow for the microwave-assisted, one-pot, three-component synthesis of substituted pyrazole-4-carbonitriles.

Application in Drug Discovery: Signaling Pathway Inhibition

G cluster_pathway Potential Role in Signaling Pathway Inhibition extracellular Extracellular Signal (e.g., Growth Factor) receptor Cell Surface Receptor extracellular->receptor kinase_cascade Kinase Cascade (e.g., STAT3, MAPK) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Inflammation) gene_expression->cellular_response pyrazole Substituted Pyrazole-4-carbonitrile pyrazole->kinase_cascade Inhibition

Caption: Pyrazole-4-carbonitriles can act as inhibitors of key signaling pathways, such as the STAT3 pathway, which is implicated in various diseases.[4]

References

Green Chemistry Approaches to Pyrazole-4-Carbonitrile Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery and development. Traditional synthetic routes to these molecules often rely on harsh reaction conditions, toxic solvents, and complex multi-step procedures, posing significant environmental and economic challenges. The principles of green chemistry offer a transformative framework for developing more sustainable and efficient synthetic methodologies. This document provides detailed application notes and protocols for the green synthesis of pyrazole-4-carbonitriles, focusing on multicomponent reactions, the use of eco-friendly solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation. These approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Application Notes

This section outlines various green chemistry strategies for the synthesis of pyrazole-4-carbonitrile derivatives. The key focus is on one-pot, multicomponent reactions that offer high atom economy and operational simplicity.

Multicomponent Synthesis in Aqueous Media using Benign Catalysts

One of the most environmentally friendly approaches involves the use of water as a solvent. The reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can be efficiently catalyzed by simple, inexpensive, and non-toxic salts like sodium chloride (NaCl). This method avoids the use of hazardous organic solvents and heavy metal catalysts.[1][2][3][4]

Nanocatalyst-Mediated Synthesis in Green Solvents

The use of heterogeneous nanocatalysts offers significant advantages, including high catalytic activity, selectivity, and ease of recovery and reusability. For instance, a nano copper catalyst stabilized on a layered double hydroxide (LDH) has been shown to be highly effective for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles in a water/ethanol mixture.[5] This approach aligns with green chemistry principles by enabling catalyst recycling and reducing waste.[5]

Catalyst-Free Synthesis in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs), particularly those derived from natural sources like glucose and urea, are emerging as promising green reaction media.[6] They are biodegradable, have low toxicity, and can effectively promote reactions without the need for an external catalyst.[6] The multicomponent synthesis of pyrazole-4-carbonitriles in a glucose-urea-based DES proceeds efficiently at room temperature.[6]

Solvent-Free Synthesis using Heterogeneous Catalysts

Eliminating the solvent entirely represents a significant step towards a greener process. Solid-phase catalysts, such as solid-phase vinyl alcohol (SPVA), can facilitate the multicomponent synthesis of amino pyrazole derivatives under solvent-free conditions.[7] This approach simplifies product purification, often requiring only simple filtration and recrystallization.[7]

Microwave-Assisted Green Synthesis

Microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times and improve yields.[8][9][10][11] The synthesis of pyrazole-4-carbonitriles can be achieved through microwave-assisted methods, often in conjunction with other green techniques like the use of solvent-free conditions or green solvents.[8][10][11]

Comparative Data of Green Synthesis Methods

The following tables summarize the quantitative data for different green synthetic approaches to pyrazole-4-carbonitrile derivatives, allowing for easy comparison of their efficiency.

Table 1: NaCl-Catalyzed Synthesis of 5-Amino-1-phenyl-3-(substituted phenyl)-1H-pyrazole-4-carbonitriles in Water [2]

EntryAromatic AldehydeTime (min)Yield (%)
14-Cl-C₆H₄CHO2093
24-OCH₃-C₆H₄CHO2092
34-NO₂-C₆H₄CHO1890
43-NO₂-C₆H₄CHO2090
52-OH-C₆H₄CHO2292
64-N(CH₃)₂-C₆H₄CHO1595
74-Br-C₆H₄CHO2294
82-Cl-C₆H₄CHO2092

Table 2: LDH@PTRMS@DCMBA@CuI Nanocatalyst-Mediated Synthesis in H₂O/EtOH [5]

EntryAromatic AldehydeTime (min)Yield (%)
14-Cl-C₆H₄CHO1593
24-NO₂-C₆H₄CHO1891
34-CH₃-C₆H₄CHO2090
44-OCH₃-C₆H₄CHO2288
53-NO₂-C₆H₄CHO2089
62-Cl-C₆H₄CHO2586
7C₆H₅CHO2785

Table 3: Microwave-Assisted Synthesis of 1,3-Diaryl-4-cyanopyrazoles [8]

EntryStarting Pyrazole-4-carbaldehydeTime (min)Yield (%)
11-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde591
21-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde688
31-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde585
41,3-Diphenyl-1H-pyrazole-4-carbaldehyde773

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

Protocol 1: General Procedure for NaCl-Catalyzed Synthesis of Pyrazole-4-Carbonitrile Derivatives in Water[2]
  • To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of water, add 10 mol% of NaCl.

  • Stir the reaction mixture at room temperature. After approximately 10 minutes, a solid precipitate will form, indicating the formation of the Knoevenagel condensation product.

  • To this reaction mass, add phenylhydrazine (1 mmol).

  • Continue stirring the reaction mixture for the appropriate time (as indicated in Table 1) until the formation of the pyrazole is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • After complete conversion, filter the solid crude product.

  • Wash the filtered solid with water.

  • Recrystallize the product from absolute ethanol to obtain the pure pyrazole-4-carbonitrile derivative.

Protocol 2: General Procedure for LDH@PTRMS@DCMBA@CuI Nanocatalyst-Mediated Synthesis[5]
  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the LDH@PTRMS@DCMBA@CuI nanocatalyst (0.05 g) to the mixture.

  • Add a water/ethanol (1:1) solvent mixture (5 mL).

  • Stir the reaction mixture at 55 °C for the specified time (as detailed in Table 2).

  • Monitor the reaction progress using TLC.

  • Upon completion, add chloroform to the reaction vessel and stir for 1 minute.

  • Separate the catalyst by filtration.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure product.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of Pyrazole-4-carbonitriles[8]
  • Synthesize the intermediate oxime by condensing the respective pyrazole-4-carbaldehyde with hydroxylamine hydrochloride.

  • Prepare the Vilsmeier-Haack reagent from phthaloyl dichloride and dimethylformamide.

  • React the oxime with the pre-formed Vilsmeier-Haack reagent.

  • Place the reaction mixture in an Anton Paar Monowave-300 reactor.

  • Irradiate the mixture at a frequency of 2.455 GHz with continuous irradiation power (0 to 850 W) for the time specified in Table 3.

  • After the reaction is complete, work up the mixture to isolate the pyrazole-4-carbonitrile product.

Visualizations

The following diagrams illustrate the generalized workflows and reaction pathways described in this document.

G cluster_workflow General Workflow for Green Synthesis start Start reactants Combine Reactants: Aromatic Aldehyde, Malononitrile, Phenylhydrazine start->reactants add_catalyst Add Green Catalyst (e.g., NaCl, Nanocatalyst) & Solvent (e.g., Water) reactants->add_catalyst reaction Reaction under Optimized Conditions (Stirring/Heating/Microwave) add_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Product Isolation: Filtration monitor->workup Complete purification Purification: Recrystallization workup->purification product Pure Pyrazole-4-carbonitrile purification->product

Caption: Generalized workflow for the green synthesis of pyrazole-4-carbonitriles.

G cluster_pathway Proposed Multicomponent Reaction Pathway aldehyde Ar-CHO (Aromatic Aldehyde) knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile CH₂(CN)₂ (Malononitrile) malononitrile->knoevenagel phenylhydrazine PhNHNH₂ (Phenylhydrazine) michael Michael Addition phenylhydrazine->michael intermediate1 Ar-CH=C(CN)₂ knoevenagel->intermediate1 intermediate1->michael intermediate2 Adduct michael->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product Pyrazole-4-carbonitrile Product cyclization->product

Caption: Proposed pathway for the multicomponent synthesis of pyrazoles.

References

Scale-Up Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-pyrazole-4-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds. As drug development progresses from laboratory-scale research to clinical trials and commercial production, the ability to synthesize such intermediates on a larger scale becomes crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a high-yield route from 1-methyl-1H-pyrazole-4-carboxaldehyde.

Synthetic Pathway Overview

The selected synthetic route for the scale-up production of this compound involves the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde to the corresponding nitrile. This transformation is a critical step in the manufacturing of various active pharmaceutical ingredients.

Synthesis_Pathway 1-methyl-1H-pyrazole-4-carboxaldehyde 1-methyl-1H-pyrazole-4-carboxaldehyde This compound This compound 1-methyl-1H-pyrazole-4-carboxaldehyde->this compound Sodium Bromate, Acetic Acid, Ammonia

Caption: Synthetic route from 1-methyl-1H-pyrazole-4-carboxaldehyde.

Key Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or full-scale production facility presents a unique set of challenges. Careful consideration of the following factors is essential for a safe, efficient, and reproducible process.

Parameter Laboratory Scale (grams) Scale-Up Consideration (kilograms) Potential Issues & Mitigation Strategies
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure adequate mixing and heat transfer. Material compatibility is crucial to prevent corrosion.
Reagent Addition Manual additionControlled addition via pumpsExothermic reactions require slow, controlled addition to manage heat evolution. Use of dosing pumps is recommended.
Temperature Control Heating mantle/ice bathJacketed reactor with heating/cooling fluidMaintaining a consistent temperature profile is critical for reaction kinetics and minimizing side products. Automated temperature control systems are essential.
Mixing Magnetic stirrerMechanical overhead stirrerInefficient mixing can lead to localized hot spots and concentration gradients, affecting yield and purity. The impeller design and stirring speed must be optimized.
Work-up Separatory funnel extractionReactor-based extraction and phase separationHandling large volumes of solvents requires dedicated extraction vessels. Phase separation can be slower and more challenging at scale.
Purification Column chromatography/recrystallizationFractional distillation/crystallization vesselColumn chromatography is generally not feasible for large quantities. Fractional distillation under reduced pressure and controlled crystallization are preferred methods for purification at scale.
Safety Standard fume hoodProcess safety management (PSM) protocolsHandling of corrosive (acetic acid), oxidizing (sodium bromate), and volatile (ammonia) reagents requires robust safety protocols, including proper ventilation, personal protective equipment (PPE), and emergency procedures.

Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of this compound on a larger scale, starting from 1-methyl-1H-pyrazole-4-carboxaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-methyl-1H-pyrazole-4-carboxaldehyde110.1111.0100
Sodium Bromate150.896.039.8
Acetic Acid60.0550.0832.6
25% Ammonia Solution35.05 (as NH4OH)12.5-
Water18.02100.0-
Ethyl Acetate88.11As required-
Anhydrous Sodium Sulfate142.04As required-

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel or dosing pump

  • Receiving vessels

  • Filtration unit

  • Rotary evaporator (for solvent removal)

  • Vacuum distillation setup

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 kg), sodium bromate (6.0 g), and acetic acid (50.0 kg) at ambient temperature.

  • Ammonia Addition: Slowly add 25% ammonia solution (12.5 kg) followed by water (100 L) to the reaction mixture while maintaining good agitation. The temperature should be monitored closely during this addition.

  • Heating and Reflux: Heat the reaction mixture to 90 °C. An exothermic reaction may be observed. Control the heating to maintain the reaction temperature at 100 °C and reflux for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and then quench by pouring it into a vessel containing ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.

  • Extraction: Transfer the neutralized solution to a larger extraction vessel and perform multiple extractions with ethyl acetate.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure followed by recrystallization to yield the final product.

Expected Yield and Purity:

  • Yield: Approximately 10.2 kg (95%)

  • Purity: >99% (as determined by HPLC)[1]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the scale-up synthesis, highlighting key decision points and troubleshooting steps.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting start Start reagent_prep Prepare Reagents & Reactor start->reagent_prep charge_reagents Charge Aldehyde, NaBrO3, Acetic Acid reagent_prep->charge_reagents add_ammonia Controlled Addition of Ammonia & Water charge_reagents->add_ammonia heat_reflux Heat to 100°C & Reflux add_ammonia->heat_reflux monitor Monitor Reaction (TLC/HPLC) heat_reflux->monitor monitor->monitor cool_quench Cool to RT & Quench in Ice Water monitor->cool_quench Complete neutralize Neutralize with Base cool_quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation/Recrystallization) dry_concentrate->purify analyze Analyze Final Product (HPLC, NMR) purify->analyze purity_check Purity > 99%? analyze->purity_check end End purity_check->end Yes troubleshoot Troubleshoot: Impurity Profile Analysis purity_check->troubleshoot No troubleshoot->purify Re-purify

References

Application Notes and Protocols: 1-methyl-1H-pyrazole-4-carbonitrile as a Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block crucial in the synthesis of a diverse array of bioactive compounds. Its intrinsic structural features, including the pyrazole nucleus, a known pharmacophore, and a reactive nitrile group, make it an ideal starting material for the construction of complex fused heterocyclic systems. These resulting compounds have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities including anticancer, antimicrobial, and protein kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, focusing on its utility in developing novel therapeutic agents.

Applications in Medicinal Chemistry

Derivatives of this compound are key components in the development of targeted therapies. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The nitrile functionality of this compound serves as a versatile handle for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Key Bioactive Scaffolds Synthesized from this compound:

  • Pyrazolo[3,4-d]pyrimidines: These fused heterocyclic compounds are analogues of purines and have been extensively investigated as inhibitors of various protein kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[2][3] Dysregulation of these kinase signaling pathways is implicated in cancer and inflammatory diseases.[3][4]

  • Pyrazolo[3,4-b]pyridines: This class of compounds has also shown promise as kinase inhibitors and antibacterial agents.[5][6]

  • Other Fused Pyrazoles: The reactivity of the 4-carbonitrile and adjacent positions on the pyrazole ring allows for the synthesis of a variety of other fused systems with potential biological activities.[7]

Quantitative Biological Data

The following tables summarize the biological activities of representative compounds synthesized from pyrazole-4-carbonitrile precursors.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ReferenceCell LineIC50 (µM)Positive ControlIC50 of Control (µM)Citation
1a A549 (Lung)2.24Doxorubicin9.20[8]
1d MCF-7 (Breast)1.74Doxorubicin42.3[8]
10e MCF-7 (Breast)11--

Table 2: Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives

Compound ReferenceKinaseIC50 (nM)Citation
3f JAK13.4[3]
3f JAK22.2[3]
3f JAK33.5[3]
11b JAK115[3]
11b JAK211[3]
11b JAK316[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (A Precursor for Kinase Inhibitors)

This protocol describes a general method for the synthesis of a key intermediate, 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, from this compound.

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

A detailed, specific protocol for this step was not found in the provided search results. A general method involves the reaction of a suitable precursor with a source of the methyl group and subsequent cyclization. For the purpose of this application note, we will assume the availability of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines a general approach for the synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction.

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol, add an α,β-unsaturated ketone (1.0 eq) and a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux for 2-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Visualizations

experimental_workflow start This compound intermediate 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile start->intermediate Amination/ Cyclization product1 Pyrazolo[3,4-d]pyrimidines intermediate->product1 Cyclization product2 Pyrazolo[3,4-b]pyridines intermediate->product2 Multicomponent Reaction reagents1 Formamide reagents2 α,β-Unsaturated Ketone, Base bioactivity Biological Activity Screening (Anticancer, Kinase Inhibition) product1->bioactivity product2->bioactivity jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (P) stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Initiates inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->jak Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 1-methyl-1H-pyrazole-4-carbonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While a specific, universally optimal solvent is not documented in readily available literature, mixed solvent systems are often effective for pyrazole derivatives. A promising starting point is an ethanol/water or isopropanol/water mixture. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q2: I'm not getting any crystals upon cooling. What should I do?

A2: If no crystals form, your solution is likely not supersaturated. You can try several techniques:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution.

  • Reduce the solvent volume: Heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility of your compound.

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this:

  • Increase the solvent volume: Add a small amount of the "good" solvent (e.g., ethanol or isopropanol in a mixed system) to the hot mixture to ensure the compound stays dissolved at a slightly lower temperature.

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature before placing it in a cold bath. Rapid cooling can promote oiling.

  • Change the solvent system: The solubility profile of your compound in the chosen solvent may be too high. Experiment with a different solvent or solvent mixture.

Q4: The purity of my recrystallized product is still low. What are the possible reasons?

A4: Low purity after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The solvent may be dissolving impurities along with the product, or the product's solubility might be too high, leading to co-precipitation.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient washing: The crystals may not have been washed adequately with cold solvent after filtration to remove residual mother liquor containing impurities.

  • Presence of insoluble impurities: If there were insoluble materials in your crude product that were not removed by hot filtration, they will contaminate the final product.

Q5: How can I remove colored impurities during recrystallization?

A5: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Crystal Formation Solution is too dilute.- Evaporate some of the solvent and cool again.- Scratch the inner surface of the flask.- Add a seed crystal.
"Oiling Out" Compound is precipitating above its melting point; solution is too concentrated.- Re-heat the solution and add more of the "good" solvent.- Ensure slow cooling.- Try a different solvent system.
Low Recovery/Yield Too much solvent was used; compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath.- Consider a different solvent where the compound has lower cold solubility.
Crystals are Colored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Impure Final Product Ineffective removal of impurities; co-precipitation.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of fresh, cold solvent.- Perform a second recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol/water or ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the chosen "good" solvent (e.g., isopropanol or ethanol) and heat to dissolve.

    • Gradually add the "poor" solvent (water) at the boiling temperature until the solution becomes slightly cloudy (turbid).

    • Add a drop or two of the "good" solvent until the solution is clear again.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the "good" solvent (e.g., isopropanol) portion-wise while heating and stirring the mixture until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent (water) dropwise to the hot solution until persistent turbidity is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Quantitative Data

SolventSolubility (mole fraction) at 283.15 K (10°C)Solubility (mole fraction) at 323.15 K (50°C)
Toluene0.0150.065
Methanol0.0210.080
Ethanol0.0180.072
Isopropanol0.0140.060
Ethyl Acetate0.0450.150
Acetone0.0700.220
Acetonitrile0.0350.120
Water<0.001<0.001

Data is for 1-methyl-4-nitropyrazole and should be used as a qualitative guide only.

Visualizations

Recrystallization Troubleshooting Workflow

G Logical Relationship of Recrystallization Steps cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution of Crude Product Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization 4. Cooling & Crystallization Dissolution->Crystallization if no insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration 5. Vacuum Filtration Crystallization->Vacuum_Filtration Washing 6. Crystal Washing Vacuum_Filtration->Washing Drying 7. Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

optimizing reaction yield for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield method for synthesizing this compound?

A1: A highly effective and reported method is the conversion of 1-methyl-1H-pyrazole-4-carboxaldehyde to the nitrile. This one-pot reaction typically involves an oxidant like sodium bromate in the presence of an ammonia source and acetic acid. With proper execution, this method can achieve yields of up to 95%.[1]

Q2: Can I synthesize the pyrazole ring and the nitrile group in a single step?

A2: Yes, multi-component reactions (MCRs) are a common strategy for synthesizing substituted pyrazole-4-carbonitriles. These reactions typically involve an aldehyde, a hydrazine derivative (like phenylhydrazine), and a molecule with an active methylene group (like malononitrile).[2][3][4] However, for the specific N-methyl pyrazole without other substitutions, starting from a pre-formed pyrazole ring is often more direct and higher yielding.

Q3: My final product is colored (e.g., yellow or brown). What causes this and how can I fix it?

A3: Discoloration often indicates the presence of trace impurities or degradation byproducts. Purification via recrystallization or passing the product through a short plug of silica gel can remove these colored impurities. For stubborn coloration, treatment with a small amount of activated charcoal in a suitable solvent followed by filtration through celite can be effective.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be followed. The reaction can be exothermic, especially upon heating, and should be carefully monitored.[1] Acetic acid is corrosive, and ammonia has a strong odor and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the aldehyde conversion method.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Impure Starting Materials: Purity of 1-methyl-1H-pyrazole-4-carboxaldehyde is critical.- Confirm the purity of the starting aldehyde using techniques like NMR or GC-MS before starting the reaction.- Consider purifying the aldehyde by distillation or chromatography if necessary.
2. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1]- Ensure the reaction temperature is maintained at the optimal level (e.g., 100°C) for the specified duration.[1]- A slight excess of the ammonia source can sometimes drive the reaction to completion.
3. Suboptimal Temperature: The reaction is temperature-sensitive.- For the conversion of aldehydes to nitriles with ammonia, a temperature range of 0°C to 70°C is often cited, with 0°C to 45°C being preferred for many substrates.[5][6] The specific protocol for this molecule uses a higher temperature of 90-100°C, which may be necessary to drive this specific conversion.[1] Ensure your heating apparatus is calibrated and maintaining a stable temperature.
4. Incorrect Stoichiometry: Molar ratios of reagents are crucial.- The molar ratio of ammonia to aldehyde is a key parameter. A preferred range is often between 1:1 and 2:1.[5][6] Carefully measure all reagents.
Formation of Multiple Products / Impurities 1. Aldehyde Self-Condensation: Aldehydes can undergo side reactions like aldol condensation, especially under basic conditions.- Add the base or ammonia solution slowly to the reaction mixture to avoid creating localized areas of high concentration.
2. Over-oxidation: While the goal is nitrile formation, harsh conditions could potentially lead to other oxidation products.- Carefully control the amount of oxidant (e.g., sodium bromate) and monitor the reaction temperature to prevent runaway reactions.
Difficult Product Isolation 1. Emulsion during Extraction: Emulsions can form during the ethyl acetate extraction, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- If necessary, filter the entire mixture through a pad of celite.
2. Product is an Oil, Not a Solid: The product may fail to crystallize due to residual solvent or impurities.- Ensure all solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.- If impurities are suspected, purify the oil using column chromatography on silica gel.

Data on Reaction Optimization

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize quantitative data from studies on nitrile and pyrazole syntheses.

Disclaimer: The data in Tables 2 and 3 are derived from syntheses of related pyrazole-4-carbonitrile structures, not the specific target molecule. They are provided as a guide for understanding the influence of different parameters.

Table 1: Effect of Ammonia to Aldehyde Ratio on Nitrile Yield (General)

Molar Ratio (Ammonia:Aldehyde)Typical Yield RangeNotes
0.5 : 1LowerSub-stoichiometric ammonia may lead to incomplete conversion.
1:1 to 2:1 Optimal This range is often preferred to ensure complete reaction without using a large excess of ammonia.[5][6]
5:1HighCan be effective but may complicate workup and is less atom-economical.[5][6]
>10:1VariableA large excess is sometimes used in industrial processes but is generally not ideal for lab-scale synthesis.[5][6]

Table 2: Effect of Solvent on Yield for a Three-Component Pyrazole-4-Carbonitrile Synthesis

EntrySolventTime (min)Yield (%)
1Water2090
2DMF18072
3Ethanol6080
4Methanol9080
Source: Adapted from a study on NaCl-catalyzed synthesis of 5-amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile.[7]

Table 3: Effect of Catalyst on Yield for a Three-Component Pyrazole-4-Carbonitrile Synthesis

EntryCatalystTime (min)Yield (%)
1No Catalyst-No Reaction
2K₂CO₃16037
3Vitamin B16065
4p-TSA7072
5KCl12078
6NaBr6085
7NaCl 20 90
Source: Adapted from a study on the synthesis of 5-amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile in water.[7]

Experimental Protocols & Visualizations

Optimized Protocol: Synthesis from 1-methyl-1H-pyrazole-4-carboxaldehyde

This protocol is based on a reported procedure with a 95% yield.[1]

Reagents:

  • 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol)

  • Sodium bromate (6.0 g, 0.04 mol)

  • Acetic acid (50 g, 0.83 mol)

  • 25% Aqueous Ammonia (12.5 g)

  • Water (100 mL)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Mixing Reagents: In a suitable reaction flask, combine 1-methyl-1H-pyrazole-4-carboxaldehyde, sodium bromate, and acetic acid at room temperature.

  • Addition of Ammonia: To the mixture, add the 25% ammonia solution and 100 mL of water.

  • Heating: Heat the reaction mixture to 90°C. An exothermic reaction may be observed. Maintain the reaction temperature at 100°C and reflux for 1 hour.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is fully consumed.

  • Quenching: After completion, cool the reaction solution to room temperature and pour it into ice water to quench the reaction.

  • Neutralization & Extraction: Adjust the pH of the solution to neutral using a suitable base. Extract the aqueous solution with ethyl acetate.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield the final product (Reported yield: 10.2 g, 95%).[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Sodium Bromate, Acetic Acid add_ammonia Add Ammonia and Water reagents->add_ammonia Room Temp heat Heat to 90-100°C Reflux for 1 hour add_ammonia->heat monitor Monitor by TLC heat->monitor quench Quench in Ice Water monitor->quench Reaction Complete neutralize Neutralize pH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Recrystallization) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Low or No Yield After Reaction check_tlc Check TLC Plate of Crude Mixture start->check_tlc no_product Only Starting Material Visible? check_tlc->no_product some_product Product Spot is Weak/ Multiple Side Products? check_tlc->some_product no_product->some_product No incomplete_rxn Incomplete Reaction no_product->incomplete_rxn Yes side_rxns Side Reactions Predominate some_product->side_rxns Yes sol_incomplete Increase Reaction Time or Temperature incomplete_rxn->sol_incomplete sol_purity Verify Purity of Starting Materials incomplete_rxn->sol_purity side_rxns->sol_purity sol_conditions Optimize Stoichiometry (e.g., Ammonia Ratio) side_rxns->sol_conditions sol_temp Check Temperature Control & Reagent Addition Rate side_rxns->sol_temp

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Regioselective Synthesis of N-Methyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of N-methyl pyrazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of N-methyl pyrazoles?

A1: The principal challenge lies in controlling the site of methylation on the pyrazole ring. The two adjacent nitrogen atoms, N1 and N2, have similar electronic properties and nucleophilicity.[1][2] This often leads to the formation of a mixture of N1-methyl and N2-methyl regioisomers, which can be difficult and costly to separate.[3][4]

Q2: What factors influence the N1 vs. N2 regioselectivity in pyrazole methylation?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the methylating agent are critical. Methylation generally favors the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of solvent, base, and counter-ion can significantly impact and even switch the regioselectivity.[1][5]

  • Methylating Agent: The nature of the electrophile is crucial. Specialized reagents have been developed to achieve high selectivity.[4][6][7]

Q3: How can I distinguish between the N1-methyl and N2-methyl pyrazole isomers?

A3: Unambiguous characterization of N-methyl pyrazole regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. A NOESY experiment will show a through-space correlation between the protons of the N-methyl group and the protons of the substituent at the adjacent C5 (for N1-isomer) or C3 (for N2-isomer) position, thus confirming the site of methylation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Formation of a Mixture of N1 and N2-Methyl Isomers

Symptoms:

  • ¹H NMR spectrum of the crude product shows two distinct N-methyl signals and sets of pyrazole ring proton signals.

  • TLC analysis reveals two spots with close Rf values that are difficult to separate by column chromatography.

Solutions:

  • Modify the Solvent System: For pyrazole synthesis via condensation of a 1,3-dicarbonyl compound with methylhydrazine, switching from traditional solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3]

  • Employ Sterically Hindered Methylating Agents: Instead of common methylating agents like methyl iodide or dimethyl sulfate which often give poor selectivity, consider using sterically bulky α-halomethylsilanes.[4][6][7][8] These reagents show significantly improved N1-selectivity.

  • Tune Reaction Conditions (Base and Counter-ion): The choice of base can dramatically influence the regioselectivity. For direct N-alkylation, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.[2]

  • Catalytic Control: For selective N2-alkylation, the use of magnesium-based Lewis acid catalysts, such as MgBr₂, has been reported to provide high regioselectivity.[9]

Problem 2: Low or No Yield of the Desired N-Methyl Pyrazole

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials after the expected reaction time.

  • The isolated yield of the product is significantly lower than reported in the literature.

Solutions:

  • Purity of Starting Materials: Ensure the high purity of the pyrazole substrate, methylating agent, and solvents. Impurities can lead to side reactions and inhibit the desired transformation.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For some sluggish reactions, reflux conditions may be necessary.

    • Reaction Time: Extend the reaction time. Some N-methylation reactions can be slow to reach completion.

    • Base Equivalents: Ensure that a sufficient amount of base (typically 1.1-1.5 equivalents) is used to fully deprotonate the pyrazole N-H.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-DiketoneSolventRegioisomeric Ratio (N1:N2)Yield (%)Reference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOHLow selectivity-[3]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15-
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3-
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH1:1.3-[3]

Table 2: Regioselectivity of Pyrazole N-Methylation using α-Halomethylsilanes

EntryPyrazole SubstrateN1:N2 Regioisomeric RatioYield (%)Reference
13-(4-chlorophenyl)-1H-pyrazole>99:175[4]
23-(pyridin-2-yl)-1H-pyrazole>99:170[4]
33-phenyl-4-bromo-1H-pyrazole93:785[4]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N1-Methyl Pyrazoles using α-Halomethylsilanes

This protocol is adapted from the work of Movassaghi et al. and describes a two-step, one-pot procedure for the N1-selective methylation of pyrazoles.[4][6][7]

Materials:

  • Substituted pyrazole (1.0 eq)

  • (Chloromethyl)trimethylsilane or other α-halomethylsilane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq)

  • Water

Procedure:

  • To a solution of the pyrazole in DMSO, add K₂CO₃ and the α-halomethylsilane.

  • Heat the reaction mixture at 60 °C and monitor the N-alkylation step by TLC or LC-MS (typically complete within 2-4 hours).

  • After completion of the first step, add water and TBAF solution to the reaction mixture.

  • Continue stirring at 60 °C and monitor the protodesilylation step (typically complete within 2-4 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-methyl pyrazole.

Protocol 2: Improved Regioselectivity using Fluorinated Alcohols as Solvents

This protocol is based on the findings of Fustero et al. for the synthesis of N-methyl pyrazoles from 1,3-diketones and methylhydrazine.[3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) as solvent

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in HFIP or TFE.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the major regioisomer.

Visualizations

troubleshooting_workflow start Problem: Poor Regioselectivity in N-Methyl Pyrazole Synthesis check_method Identify Synthesis Method start->check_method cyclocondensation Cyclocondensation (e.g., 1,3-diketone + methylhydrazine) check_method->cyclocondensation Cyclocondensation direct_alkylation Direct N-Alkylation (pyrazole + methylating agent) check_method->direct_alkylation Direct Alkylation solution_cyclo Solution: Change solvent to TFE or HFIP cyclocondensation->solution_cyclo solution_alkyl_1 Solution 1: Use sterically bulky methylating agent (e.g., α-halomethylsilane) direct_alkylation->solution_alkyl_1 solution_alkyl_2 Solution 2: Optimize base and solvent (e.g., K2CO3 in DMSO for N1, MgBr2 catalyst for N2) direct_alkylation->solution_alkyl_2 reaction_pathway pyrazole Pyrazole base + Base - H+ pyrazole->base anion Pyrazolate Anion base->anion me_x + CH3-X anion->me_x n1_methyl N1-Methyl Pyrazole (Kinetic/Sterically favored) me_x->n1_methyl Path A n2_methyl N2-Methyl Pyrazole (Thermodynamic/Electronically favored) me_x->n2_methyl Path B

References

Technical Support Center: Troubleshooting Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds, with a focus on resolving issues related to low reaction yields.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in pyrazole synthesis, particularly in the widely-used Knorr synthesis, can be attributed to several factors, from the integrity of starting materials to suboptimal reaction parameters. This guide provides a systematic approach to identifying and resolving these issues.

dot

Troubleshooting_Workflow start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity purity_issue Impure Dicarbonyl or Hydrazine? Hydrazine Degraded? check_purity->purity_issue check_stoichiometry Verify Stoichiometry stoichiometry_issue Incorrect Molar Ratios? check_stoichiometry->stoichiometry_issue optimize_conditions Optimize Reaction Conditions conditions_issue Suboptimal Temp, Time, Solvent, or pH? optimize_conditions->conditions_issue check_side_reactions Investigate Side Reactions side_reactions_issue Regioisomer Formation? Product Degradation? check_side_reactions->side_reactions_issue review_purification Review Purification Technique purification_issue Product Loss During Workup? 'Oiling Out' During Recrystallization? review_purification->purification_issue purity_issue->check_stoichiometry No solution_purity Use Fresh/Purified Reagents purity_issue->solution_purity Yes stoichiometry_issue->optimize_conditions No solution_stoichiometry Use Slight Excess of Hydrazine (1.0-1.2 eq) stoichiometry_issue->solution_stoichiometry Yes conditions_issue->check_side_reactions No solution_conditions Systematically Vary Parameters (TLC Monitoring) conditions_issue->solution_conditions Yes side_reactions_issue->review_purification No solution_side_reactions Adjust Solvent/pH for Regioselectivity Use Milder Conditions side_reactions_issue->solution_side_reactions Yes purification_issue->start No, Re-evaluate solution_purification Optimize Extraction & Recrystallization Use Seed Crystal or Change Solvent purification_issue->solution_purification Yes success Improved Yield solution_purity->success solution_stoichiometry->success solution_conditions->success solution_side_reactions->success solution_purification->success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the yield and complicates purification. Hydrazine derivatives are particularly susceptible to degradation over time, so using a freshly opened or purified reagent is advisable.

  • Reaction Stoichiometry: Incorrect stoichiometry of the reactants is a frequent issue. To drive the reaction to completion, it is sometimes beneficial to use a slight excess of the hydrazine (around 1.0-1.2 equivalents).

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products. Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

Strategies to enhance regioselectivity include:

  • Solvent Selection: The choice of solvent can have a significant impact. For instance, aprotic dipolar solvents may offer better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[2]

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]

Q3: My reaction mixture turns dark, and the crude product is a tarry material. What is causing this, and how can I fix it?

A3: Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities from the hydrazine starting material.[1] If a hydrazine salt is used, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]

To mitigate this:

  • Addition of a Mild Base: Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative processes that may lead to colored impurities.[1]

  • Purification: Colored impurities can often be removed during work-up and purification. Washing the crude product with a non-polar solvent may help, and recrystallization is also an effective purification method.[1]

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrazole product itself, typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[3]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] To prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and facilitate crystal formation.[1]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Data on Reaction Parameters and Yields

The following tables summarize how different reaction parameters can influence the yield of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity and Yield

The reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)1 : 1.175
2,2,2-Trifluoroethanol (TFE)8.1 : 182
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20 : 191

Data sourced from The Journal of Organic Chemistry.[2]

Table 2: Effect of Temperature on Yield

Synthesis of 1-tosyl-1H-pyrazoles.

Temperature (°C)Yield (%)
Room Temperature85-95
950

Data suggests that for this specific synthesis, higher temperatures are detrimental.[4]

Table 3: Effect of Catalyst on Yield

Synthesis of pyrazole derivatives via condensation of chalcones with p-((t-butyl)phenyl)hydrazine.

Catalyst (20 mol%)SolventYield (%)
Cu(OTf)₂[BMIM-PF₆]82

Data sourced from Molecules.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol) *[6] 1-Propanol (3 mL) *[6] Glacial acetic acid (3 drops) *[6] Water

Procedure:

  • In a 20-mL scintillation vial, combine the ethyl benzoylacetate and hydrazine hydrate. 2[6]. Add the 1-propanol and glacial acetic acid to the mixture. 3[6]. Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour. 4[6]. Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane. 5[6]. Once the ketoester is consumed, add water (10 mL) to the hot reaction with stirring. 6[6]. Turn off the heat and allow the reaction to cool slowly, continuing to stir for about 30 minutes to encourage precipitation. 7[6]. Filter the mixture using a Büchner funnel. 8[6]. Rinse the collected solid with a small amount of water and allow it to air dry.

[6]#### Protocol 2: Purification by Recrystallization (Single-Solvent)

dot

Recrystallization_Workflow dissolve 1. Dissolve crude pyrazole in minimum amount of hot solvent. hot_filter 2. (Optional) Hot filter to remove insoluble impurities. dissolve->hot_filter cool_slowly 3. Allow solution to cool slowly to room temperature. hot_filter->cool_slowly cool_ice 4. Place in an ice bath to maximize crystal formation. cool_slowly->cool_ice collect 5. Collect crystals by vacuum filtration. cool_ice->collect wash 6. Wash crystals with a small amount of cold solvent. collect->wash dry 7. Dry the purified crystals. wash->dry

Caption: A standard workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol, methanol). 2[7]. Heating: Gently heat the mixture while stirring until the solvent boils and the pyrazole completely dissolves. Add small portions of hot solvent until the compound is just fully dissolved. 3[7]. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. 4[7]. Cooling: Let the solution cool slowly to room temperature to allow for crystal formation. Then, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of crystals. 5[7]. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. 6[7]. Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. 7[7]. Drying: Dry the purified crystals by air-drying or in a desiccator.

[7]#### Protocol 3: Purification by Column Chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Develop a TLC plate using various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities. 2[8]. Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Ensure the packing is uniform and free of air bubbles. 3[8]. Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column. 4[8]. Elution: Begin eluting the column with the solvent system determined from the TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

References

by-product identification in the synthesis of pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole-4-carbonitriles?

A1: The most prevalent methods are one-pot, three-component reactions and the Knorr pyrazole synthesis. The three-component synthesis typically involves the reaction of an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative.[1][2] The Knorr synthesis and its variations involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][4][5]

Q2: What are the typical by-products observed in the synthesis of pyrazole-4-carbonitriles?

A2: Common by-products include:

  • Regioisomers: These are the most common by-products when using unsymmetrical starting materials, such as monosubstituted hydrazines.[6][7]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.

  • Knoevenagel Condensation Product: In three-component syntheses, the intermediate formed from the aldehyde and malononitrile can persist in the final product.[1][2]

  • N-acetylated Amides: This by-product can form when using acetic acid as a solvent at elevated temperatures.

  • Further Reaction Products: The desired pyrazole product can sometimes undergo subsequent reactions, especially under harsh conditions.

Q3: How can I identify the by-products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for by-product identification. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D ¹H and ¹³C, and 2D techniques like NOESY and HMBC), and mass spectrometry (MS) are indispensable.[8] In some cases, single-crystal X-ray diffraction may be required for unambiguous structure determination.

Q4: How can I minimize the formation of regioisomers?

A4: Minimizing regioisomer formation is crucial for obtaining a pure product. Key strategies include:

  • Optimization of Reaction Conditions: The choice of solvent, catalyst, temperature, and pH can significantly influence regioselectivity.[9] For example, using fluorinated alcohols as solvents has been shown to improve regioselectivity compared to ethanol.[9]

  • Use of Regioselective Starting Materials: Employing starting materials with significant steric or electronic bias can direct the reaction towards a single isomer.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and regioselectivity while reducing reaction times.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrazole-4-carbonitrile
Symptom Possible Cause Troubleshooting Steps
Reaction does not go to completion (starting materials remain). Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.- Increase reaction time and monitor by TLC. - Gradually increase the reaction temperature. - Consider a more efficient catalyst (e.g., Lewis acids, nano-ZnO). - For three-component reactions, ensure the initial Knoevenagel condensation is complete before expecting cyclization.[1][2]
Multiple spots on TLC, with one major spot being an intermediate. The reaction may be stalling at a stable intermediate, such as the hydrazone or Knoevenagel product.- Adjust the pH of the reaction; acid catalysis is often required for the cyclization step. - Increase the temperature to promote cyclization.
Significant formation of side products. Suboptimal reaction conditions leading to competing reaction pathways.- Re-evaluate and optimize reaction parameters (solvent, temperature, catalyst). - Ensure the purity of starting materials, as impurities can lead to side reactions.
Issue 2: Presence of Impurities and By-products
Symptom By-product Identification Mitigation and Removal Strategies
NMR spectrum shows two sets of peaks for the desired product. Regioisomers. Use 2D NMR techniques (NOESY, HMBC) to confirm the structures.- Optimize reaction conditions for regioselectivity (see FAQ 4). - If separation is necessary, employ column chromatography with a carefully selected solvent system or preparative HPLC.
A persistent spot on TLC that is not the starting material or product. Uncyclized intermediate (e.g., hydrazone). Confirm with MS and NMR.- Drive the cyclization to completion by increasing reaction time, temperature, or adding an acid catalyst.
Reaction mixture has a strong yellow or red color. Colored impurities often arise from the decomposition of hydrazine starting materials or oxidation of intermediates.- Use fresh, purified hydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal to adsorb colored impurities.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

EntryCatalystSolventTime (min)Yield (%)
1NoneWater180+Trace
2K₂CO₃Water16037
3Vitamin B1Water6065
4GlycineWater9060
5PTSAWater7072
6NaClWater2090
7NaClDMF18072
8NaClEthanol6080

Reaction conditions: 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1.1 mmol) at room temperature.

Table 2: Regioselectivity in the Knorr Synthesis of Pyrazoles

1,3-Dicarbonyl CompoundHydrazineReaction ConditionsProduct Ratio (Isomer 1:Isomer 2)Combined Yield (%)
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide, acid catalyst, RT98:274-77
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol, RTEquimolar mixture-
2-Alkyl-1,3-diketoneArylhydrazine->99.8:0.279-89

Experimental Protocols

Protocol 1: Three-Component Synthesis of 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Sodium Chloride (10 mol%)

  • Water (10 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water (10 mL), add sodium chloride (10 mol%).

  • Stir the mixture at room temperature. The formation of the Knoevenagel condensation product may be observed as a precipitate within 10 minutes.

  • Add phenylhydrazine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 eq.) and the hydrazine derivative (1 eq.).

  • Add a catalytic amount of glacial acetic acid.

  • Add ethanol as a solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Pyrazole-4-carbonitrile Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start: Reactants reaction Reaction: - Three-component or - Knorr Synthesis start->reaction workup Work-up: - Filtration or - Extraction reaction->workup tlc TLC Analysis workup->tlc purification Purification: - Recrystallization or - Column Chromatography tlc->purification characterization Characterization: - NMR - MS purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the synthesis and purification of pyrazole-4-carbonitriles.

troubleshooting_byproducts Troubleshooting By-product Formation cluster_identification Identification cluster_solution Solution start By-product Detected (via TLC/NMR/MS) regioisomers Regioisomers start->regioisomers Multiple product-like signals intermediate Uncyclized Intermediate start->intermediate Intermediate-like signals other Other By-products start->other Unidentified signals optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst, pH) regioisomers->optimize intermediate->optimize reagents Check Reagent Purity other->reagents purify Purification Strategy (Chromatography, Recrystallization) optimize->purify end Pure Product purify->end reagents->purify

Caption: A logical workflow for troubleshooting by-product formation in pyrazole-4-carbonitrile synthesis.

References

Technical Support Center: Improving Regioselectivity of N-Alkylation in Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the regioselective N-alkylation of pyrazoles. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

The primary difficulty arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent are primary determinants.[1][3] Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence regioselectivity.[1][2] For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[1]

  • Alkylating Agent: The nature of the electrophile is crucial. Specialized reagents, such as sterically bulky α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]

Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?

To favor the N1 position, consider the following strategies:

  • Steric Hindrance: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position.

  • Bulky Reagents: Employ sterically demanding alkylating agents. For example, α-halomethylsilanes have been shown to significantly improve N1 selectivity.[4][5]

  • Reaction Conditions: The use of NaH in DMF or K₂CO₃ in DMSO can promote N1-alkylation.[1]

Q4: How can I selectively synthesize the N2-alkylated pyrazole isomer?

For selective N2-alkylation, the following approaches can be effective:

  • Directing Groups: Pyridine-containing substituents on the pyrazole ring can act as directing groups, guiding the alkylation to the N2 position.

  • Catalysis: Magnesium-based Lewis acids have been shown to catalyze N2-regioselective alkylation.[1]

  • Intramolecular Hydrogen Bonding: In certain substrates, the formation of a hydrogen bond between a substituent on the pyrazole and the alkylating agent can stabilize the transition state leading to the N2 product.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of N1 and N2 isomers) Steric and electronic effects of substituents are not sufficiently differentiated. Reaction conditions (base, solvent) are not optimal for selectivity.Modify the pyrazole substrate to increase steric hindrance at the C3 or C5 position. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, THF, MeCN). For example, replacing K₂CO₃ with NaH has been shown to improve regioselectivity in some cases.[2][7] Employ a sterically bulky alkylating agent.[1][4] Consider using a catalytic system known to favor one isomer (e.g., MgBr₂ for N2-alkylation).[1]
No Reaction or Low Yield The base is not strong enough to deprotonate the pyrazole. The alkylating agent is not reactive enough. Reaction temperature is too low.Use a stronger base such as NaH. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Increase the reaction temperature, monitoring for potential side reactions.
Formation of Over-alkylated Products Use of excess alkylating agent. The N-alkylated product is more nucleophilic than the starting pyrazole.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[8] Add the alkylating agent dropwise to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in Separating Regioisomers The polarity of the N1 and N2 isomers is very similar.Optimize the mobile phase for flash column chromatography; a shallow gradient or isocratic elution might be necessary. Consider derivatizing the mixture to facilitate separation. If possible, modify the synthetic route to favor the formation of a single isomer.

Data on Regioselectivity

Table 1: Effect of Base and Solvent on N1/N2 Ratio

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3(5)-CF₃-pyrazole derivativeEthyl iodoacetateK₂CO₃MeCN1:1[2]
3(5)-CF₃-pyrazole derivative with pyridine moietyEthyl iodoacetateNaHDME/MeCNRegioselective for one isomer[2][7]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA (catalyst)1,2-DCEMixture of regioisomers[3]

Table 2: Effect of Alkylating Agent on N1/N2 Ratio

Pyrazole SubstrateAlkylating AgentN1:N2 RatioReference
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidate2.5:1[3]
Various substituted pyrazolesα-Halomethylsilanes92:8 to >99:1[4][5]
3-Substituted pyrazoles2-Bromo-N,N-dimethylacetamide (with MgBr₂)Predominantly N2[9]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a common method for the N-alkylation of pyrazoles.[8]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method provides an alternative to base-mediated alkylations.[3]

  • To a solution of the pyrazole (1.0 eq) in a nonpolar solvent (e.g., 1,2-dichloroethane) is added the trichloroacetimidate (1.2 eq).

  • A catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visual Guides

influencing_factors cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents & Conditions Steric_Hindrance Steric Hindrance (C3 vs. C5 substituents) Regioselectivity Regioselectivity (N1 vs. N2) Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects (EDG vs. EWG) Electronic_Effects->Regioselectivity Alkylating_Agent Alkylating Agent (Size, Reactivity) Alkylating_Agent->Regioselectivity Base Base (Strength, Counter-ion) Base->Regioselectivity Solvent Solvent (Polarity, Coordinating Ability) Solvent->Regioselectivity Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Regioselectivity

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

experimental_workflow Start Start Step1 1. Deprotonation of Pyrazole with Base Start->Step1 Step2 2. Nucleophilic Attack on Alkylating Agent Step1->Step2 Step3 Reaction Complete? Step2->Step3 Step4 4. Aqueous Workup and Extraction Step3->Step4 Yes Monitor Monitor by TLC/LC-MS Step3->Monitor No Step5 5. Purification (e.g., Chromatography) Step4->Step5 Product Isolated Product(s) Step5->Product Monitor->Step2

Caption: General experimental workflow for base-mediated N-alkylation.

troubleshooting_tree Start Low Regioselectivity Q1 Is steric hindrance at C3 or C5 significant? Start->Q1 A1_Yes Optimize base and solvent combination Q1->A1_Yes Yes A1_No Increase steric bulk of pyrazole substituent or alkylating agent Q1->A1_No No Q2 Is N1 or N2 product specifically desired? A1_Yes->Q2 A1_No->Q2 A2_N1 Use bulky alkylating agent (e.g., α-halomethylsilane) Q2->A2_N1 N1 A2_N2 Consider a catalytic approach (e.g., Mg-based Lewis acid) Q2->A2_N2 N2 Improved_Selectivity Improved Selectivity A2_N1->Improved_Selectivity A2_N2->Improved_Selectivity

Caption: Troubleshooting decision tree for low regioselectivity.

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile, with a special focus on the impact of solvent selection on reaction outcomes. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and its derivatives typically involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with methylhydrazine. One common approach is a multi-component reaction involving an aldehyde, a nitrile-containing active methylene compound like malononitrile, and methylhydrazine.

Q2: How does the choice of solvent affect the synthesis of this compound?

A2: The solvent plays a critical role in the reaction by influencing reaction rates, yields, and even the regioselectivity of the product. Protic polar solvents like ethanol and methanol are commonly used and often lead to cleaner reactions and higher yields of the desired pyrazole. Aprotic polar solvents can sometimes favor the formation of intermediate Michael addition products rather than the cyclized pyrazole. In some cases, greener solvents like water or deep eutectic solvents (DESs) can be effective and environmentally friendly alternatives.[1][2][3]

Q3: What is the effect of solvent on reaction time and temperature?

A3: High-boiling point solvents like DMF or DMSO may allow for higher reaction temperatures, potentially reducing reaction times. However, this can also lead to the formation of byproducts.[4] Microwave-assisted synthesis, often in a suitable solvent, can dramatically reduce reaction times from hours to minutes and improve yields.[5]

Q4: Can the use of certain solvents help with product purification?

A4: Yes, in some cases, the choice of solvent can simplify purification. For instance, in certain aqueous or ethanol-based procedures, the product may precipitate out of the reaction mixture upon completion, allowing for easy isolation by filtration.[1][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps Rationale
Inappropriate Solvent Choice - If using a non-polar solvent like toluene, switch to a polar protic solvent such as ethanol or methanol. - Consider using a "green" solvent like water, which has been shown to be effective, sometimes with a catalyst like NaCl.[1]Non-polar solvents may not facilitate the polar reaction mechanism, leading to no reaction. Polar protic solvents can stabilize charged intermediates, promoting the desired reaction pathway.
Poor Solubility of Reactants - If reactants are not dissolving, try a different solvent system. A mixture of solvents, such as water/ethanol, can sometimes improve solubility and reaction rate.[7]For a reaction to proceed efficiently, the reactants must be in the same phase.
Formation of Stable Intermediates - If using an aprotic polar solvent and observing a stalled reaction, try switching to a protic solvent like ethanol or adding a catalytic amount of acid.Aprotic polar solvents may favor the formation of a stable Michael addition intermediate that is slow to cyclize. Protic solvents or acid catalysis can promote the subsequent cyclization and dehydration steps.
Issue 2: Formation of Regioisomers
Possible Cause Troubleshooting Steps Rationale
Use of Unsymmetrical Starting Materials - For reactions where regioselectivity is a concern, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[6]These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation, favoring one isomer over the other.[6]
Reaction Conditions Favoring Both Isomers - Adjusting the pH of the reaction medium by adding a catalytic amount of acid or base can influence which nitrogen atom of methylhydrazine initiates the cyclization, thereby altering the regioisomeric ratio.The nucleophilicity of the two nitrogen atoms in methylhydrazine can be modulated by pH.
Issue 3: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Steps Rationale
Product is Highly Soluble in the Reaction Solvent - If the product is soluble in the reaction solvent, try adding an anti-solvent (e.g., water) to induce precipitation.[8] - Alternatively, remove the reaction solvent under reduced pressure and attempt to crystallize the crude product from a different solvent system.Changing the polarity of the solvent mixture can decrease the solubility of the product, leading to its precipitation.
Formation of Oily or Tarry Byproducts - Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation. - Ensure the purity of starting materials, as impurities can catalyze side reactions.[4]High temperatures can lead to the decomposition of reactants or products, resulting in the formation of hard-to-remove impurities.[4]

Data Presentation

The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of pyrazole derivatives, providing a comparative overview. Please note that this data is for analogous pyrazole syntheses and should be used as a guide for optimizing the synthesis of this compound.

SolventCatalystTemperature (°C)TimeYield (%)Reference
WaterNaCl (10 mol%)Room Temp.20 min90[1]
EthanolNaCl (10 mol%)Room Temp.60 min80[1]
MethanolNaCl (10 mol%)Room Temp.90 min80[1]
DMFNaCl (10 mol%)Room Temp.180 min72[1]
Water/Ethanol (1:1)LDH@PTRMS@DCMBA@CuI5515-27 min85-93[7]
K₂CO₃/Glycerol (DES)None5015-20 min85-95[2]
EthanolNoneReflux2 hours72-90[5]
None (Microwave)None605 min91-98[5]

Experimental Protocols

Protocol 1: Synthesis in an Aqueous Medium with NaCl Catalyst[2]
  • Reaction Setup: In a round-bottom flask, add the starting aldehyde (1 mmol), malononitrile (1 mmol), and 10 mL of water.

  • Catalyst Addition: Add sodium chloride (10 mol%) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature. After approximately 10 minutes, a solid precipitate of the Knoevenagel condensation product should form.

  • Addition of Methylhydrazine: Add methylhydrazine (1 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 20 minutes), filter the solid crude product and wash it with water.

  • Purification: Recrystallize the crude product from absolute ethanol to obtain pure this compound.

Protocol 2: Synthesis in Ethanol[6]
  • Reactant Mixture: In a round-bottom flask, combine the appropriate starting materials for the three-component synthesis (e.g., aldehyde, malononitrile, and methylhydrazine) in ethanol.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C).

  • Reaction Time: Maintain the reflux for about 2 hours, monitoring the reaction by TLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aldehyde, Malononitrile, and Solvent B Add Catalyst (optional) A->B C Add Methylhydrazine B->C D Stir/Heat at Specified Temperature C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F G Isolate Crude Product (Filtration/Extraction) F->G H Recrystallize or Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solvents Solvent Optimization Start Low Product Yield A Check Reactant Purity Start->A B Optimize Solvent A->B Purity OK C Adjust Temperature/Time B->C Solvent Optimized B1 Try Polar Protic (e.g., Ethanol, Water) B->B1 B2 Consider Green Solvents (e.g., DES) B->B2 D Consider Catalyst C->D Conditions Optimized E Improved Yield D->E Catalyst Effective

References

Technical Support Center: Efficient Pyrazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of pyrazole-4-carbonitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole-4-carbonitriles.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions.- Catalyst Screening: Test a range of catalysts with varying properties (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts). Simple salts like NaCl can be a good starting point due to their low cost and environmental friendliness.[1][2] - Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. - Catalyst Deactivation: For reusable catalysts, ensure proper handling and storage. If deactivation is suspected, try a fresh batch of the catalyst. Some nanocatalysts can be regenerated.
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.- Temperature Adjustment: Gradually increase the reaction temperature. Some reactions may require heating or reflux to proceed efficiently. - Solvent Choice: The polarity of the solvent can influence the reaction. While greener solvents like water or ethanol/water mixtures are often preferred, aprotic solvents like DMF or DMSO might be necessary for certain substrates. - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3] - Energy Input: Consider alternative energy sources like ultrasound or microwave irradiation, which have been shown to reduce reaction times and improve yields.[4]
Poor Quality of Reagents: Impurities in starting materials (aldehyde, malononitrile, or hydrazine derivative) can inhibit the reaction.- Purify Starting Materials: Recrystallize or distill the reagents if their purity is questionable. - Fresh Reagents: Use freshly opened or properly stored reagents, as some can degrade over time.
Formation of Side Products Incorrect Reaction Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.- Optimize Stoichiometry: Ensure the correct molar ratios of the aldehyde, malononitrile, and hydrazine are used. A slight excess of one reactant may be beneficial in some cases.
Cross-Reactivity: The functional groups on the substrates may lead to competing reactions.- Protecting Groups: If necessary, use protecting groups for sensitive functionalities on the starting materials. - Catalyst Selectivity: Choose a catalyst known for high selectivity in similar reactions.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and byproducts can complicate purification.- Catalyst Removal: For heterogeneous catalysts, simple filtration is often sufficient. For homogeneous catalysts, an aqueous workup or column chromatography may be necessary. - Recrystallization: This is a common and effective method for purifying solid pyrazole-4-carbonitrile products.[4] Experiment with different solvent systems to find the optimal conditions. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Inconsistent Results Variability in Reaction Setup: Minor changes in reaction conditions can lead to different outcomes.- Standardize Procedures: Maintain consistent parameters such as stirring speed, heating method, and atmosphere (e.g., inert gas if necessary). - Moisture Sensitivity: Some catalysts and reagents may be sensitive to moisture. Ensure the use of dry solvents and glassware.

Frequently Asked Questions (FAQs)

Q1: What is the most environmentally friendly catalyst for pyrazole-4-carbonitrile synthesis?

A1: Simple, inexpensive, and non-toxic catalysts like sodium chloride (NaCl) are an excellent choice for green synthesis.[1][2] They can be used in aqueous media, reducing the need for volatile organic solvents. Additionally, various recyclable nanocatalysts, such as those based on layered double hydroxides (LDHs) or magnetic nanoparticles, offer green advantages due to their reusability.

Q2: How can I accelerate the reaction to synthesize pyrazole-4-carbonitriles?

A2: Several methods can be employed to speed up the reaction:

  • Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes.[4]

  • Ultrasonic Irradiation: Sonication can also enhance reaction rates by providing localized energy.[5]

  • Choice of Catalyst: Highly active catalysts, such as certain palladium complexes or specialized nanocatalysts, can lead to shorter reaction times.[5]

  • Higher Temperature: Increasing the reaction temperature, often to reflux, will generally increase the reaction rate.[3]

Q3: Can I reuse the catalyst for pyrazole-4-carbonitrile synthesis?

A3: Yes, many heterogeneous catalysts are designed for reusability. For instance, nanocatalysts like LDH@PTRMS@DCMBA@CuI and Fe3O4@SiO2@Tannic acid, as well as palladium complexes supported on polymers, have been shown to be recyclable for multiple reaction cycles without a significant loss of activity. This not only reduces costs but also aligns with the principles of green chemistry.

Q4: What is the general mechanism for the three-component synthesis of pyrazole-4-carbonitriles?

A4: The reaction typically proceeds through a one-pot, three-component mechanism. First, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile, usually catalyzed by a base or Lewis acid, to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine derivative to the activated double bond. Finally, an intramolecular cyclization and subsequent dehydration/tautomerization yield the pyrazole-4-carbonitrile product.

Q5: How do I choose the best catalyst for my specific substrates?

A5: The ideal catalyst depends on the electronic and steric properties of your aldehyde and hydrazine derivative. A good starting point is to screen a few catalysts with different mechanisms of action. For electron-rich aldehydes, a stronger Lewis acid catalyst might be beneficial. For sterically hindered substrates, a less bulky catalyst may be more effective. Consulting the literature for similar substrate scopes is highly recommended.

Data Presentation

Table 1: Comparison of Various Catalysts for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIWater/Ethanol5515-2785-93
NaClWaterRoom Temp.2090-95[1]
Pd(II) Thiazole ComplexWater80 (Ultrasound)20up to 97[5]
Fe3O4@SiO2@Tannic acidSolvent-free8010-2090-98
Sodium AscorbateWater8030-4588-95
DABCOEthanolReflux60-9085-92

Experimental Protocols

Protocol 1: General Procedure for NaCl-Catalyzed Synthesis of Pyrazole-4-Carbonitriles [1]

  • In a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) to 10 mL of water.

  • Add NaCl (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in literature (typically 15-25 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: General Procedure for Pd(II) Thiazole Complex-Catalyzed Synthesis under Ultrasonic Irradiation [5]

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in 30 mL of water.

  • Add the Pd(II) thiazole complex catalyst (0.1 mol%).

  • Stir the mixture at room temperature.

  • Place the flask in an ultrasonic water bath operating at a specified frequency (e.g., 20 kHz) and power (e.g., 40 W) and heat to 80 °C.

  • Irradiate for the required time (typically 15-20 minutes).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the catalyst. The product can then be isolated from the filtrate, often by extraction or precipitation, and purified by recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aromatic Aldehyde Aromatic Aldehyde Arylidene Malononitrile Arylidene Malononitrile Aromatic Aldehyde->Arylidene Malononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidene Malononitrile Hydrazine Derivative Hydrazine Derivative Michael Adduct Michael Adduct Hydrazine Derivative->Michael Adduct Arylidene Malononitrile->Michael Adduct Michael Addition Pyrazole-4-carbonitrile Pyrazole-4-carbonitrile Michael Adduct->Pyrazole-4-carbonitrile Intramolecular Cyclization & Tautomerization catalyst Catalyst catalyst->Aromatic Aldehyde catalyst->Arylidene Malononitrile

Caption: General reaction pathway for the three-component synthesis of pyrazole-4-carbonitriles.

Catalyst_Selection start Start: Define Synthesis Goals cost_env Cost & Environmental Concerns? start->cost_env speed_yield High Speed & Yield Critical? cost_env->speed_yield No simple_salts Use Simple Salts (e.g., NaCl) cost_env->simple_salts Yes reusability Catalyst Reusability Important? speed_yield->reusability No advanced_catalysts Consider Advanced Catalysts (e.g., Pd complexes, Nanocatalysts) speed_yield->advanced_catalysts Yes heterogeneous Select Heterogeneous Catalyst (e.g., Nanocatalysts) reusability->heterogeneous Yes homogeneous Consider Homogeneous Catalysts reusability->homogeneous No optimize Optimize Reaction Conditions simple_salts->optimize advanced_catalysts->optimize heterogeneous->optimize homogeneous->optimize

Caption: Decision workflow for selecting a catalyst for pyrazole-4-carbonitrile synthesis.

Experimental_Workflow start Start: Prepare Reactants and Solvent reaction_setup Combine Reactants and Catalyst in Reaction Vessel start->reaction_setup reaction_conditions Apply Reaction Conditions (Stirring, Heating/Ultrasound) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC/LC-MS) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Reaction Workup (Cooling, Filtration) monitoring->workup Complete purification Purify Crude Product (Recrystallization/Chromatography) workup->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of heterocyclic compounds such as 1-methyl-1H-pyrazole-4-carbonitrile is fundamental to drug discovery and development, ensuring compound identity, purity, and stability. This guide provides a comparative overview of the primary analytical methods for the comprehensive characterization of this molecule, complete with expected experimental data and detailed protocols.

Overview of Analytical Methodologies

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.

Analytical Method Information Provided Key Advantages Primary Application
¹H & ¹³C NMR Spectroscopy Detailed molecular structure, proton and carbon environments, connectivity.Provides unambiguous structural confirmation.Structure Elucidation & Verification
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular formula.Molecular Weight Determination
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C≡N, C-H, C=N).Rapid, non-destructive, confirms functional groups.Functional Group Identification
HPLC Purity assessment, quantification of impurities.High resolution, quantitative.Purity and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.

Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound, based on data from similar pyrazole derivatives.[1][2] Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data ¹³C NMR Data
Assignment Expected δ (ppm) Assignment Expected δ (ppm)
H-3~7.8 - 8.2 (s)C-5~140 - 145
H-5~7.6 - 8.0 (s)C-3~130 - 135
N-CH₃~3.9 - 4.1 (s)C≡N~112 - 117
C-4~90 - 95
N-CH₃~35 - 40

s = singlet

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • ¹H NMR Data Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Sequence : Standard single-pulse.

    • Number of Scans : 8-16.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Data Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Mode : Proton-decoupled.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • Data Analysis : Process the raw data (FID) using Fourier transformation. Reference the spectra to the TMS signal. Integrate ¹H signals and assign peaks based on their chemical shift, multiplicity, and correlation spectra (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique that also provides structural information through fragmentation analysis.

Expected Mass Spectrometry Data

The molecular weight of this compound (C₅H₅N₃) is 107.11 g/mol . The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are detailed below, based on predicted data and known fragmentation patterns of 1-methylpyrazole.[4][5]

m/z Assignment Description
107[M]⁺Molecular Ion
108[M+H]⁺Protonated Molecular Ion (common in ESI/CI)
81[M - C₂H₂]⁺ or [M - CN]⁺Loss of acetylene or cyanide radical
80[M - HCN]⁺Loss of hydrogen cyanide from the ring
54[C₃H₄N]⁺Resulting fragment after ring cleavage
40[C₂H₂N]⁺Further fragmentation
Experimental Protocol: GC-MS
  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]

  • Gas Chromatography (GC) Parameters :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 35-300.

    • Ion Source Temperature : 230 °C.

  • Data Analysis : Identify the molecular ion peak. Analyze the fragmentation pattern by comparing the m/z values of the fragments to the molecular structure and known fragmentation pathways of pyrazoles.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected FTIR Data

The table below lists the characteristic vibrational frequencies for the functional groups present in this compound. These values are based on typical frequencies for pyrazole and nitrile compounds.[1]

Wavenumber (cm⁻¹) Vibration Description
~3100 - 3150C-H stretch (aromatic)Pyrazole ring C-H bonds
~2950 - 3000C-H stretch (aliphatic)N-methyl group C-H bonds
~2220 - 2240 C≡N stretch (nitrile) Strong, sharp, and characteristic
~1500 - 1600C=N, C=C stretchPyrazole ring stretching
~1400 - 1450C-H bendMethyl group deformation
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range : 4000 - 400 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution : 4 cm⁻¹.

  • Data Analysis : Record the spectrum and label the significant peaks corresponding to the functional groups. The most diagnostic peak will be the strong, sharp nitrile stretch.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of this compound and quantifying any related impurities. Purity levels exceeding 99% have been reported for this compound using HPLC.[6]

Alternative Chromatographic Methods

While Reverse-Phase HPLC (RP-HPLC) is most common, other methods could be employed depending on the specific analytical challenge:

  • Normal-Phase HPLC (NP-HPLC) : Useful for separating isomers if RP-HPLC fails to provide adequate resolution.

  • Gas Chromatography (GC) : Suitable for purity analysis if the compound and its impurities are thermally stable and volatile.

Experimental Protocol: RP-HPLC
  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of water:acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV detector at a wavelength of maximum absorbance (e.g., ~230-250 nm).

    • Injection Volume : 10 µL.

  • Data Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Visualized Workflows and Structures

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of this compound.

G General Analytical Workflow for this compound cluster_preliminary Preliminary Analysis cluster_structure Structural Elucidation cluster_final Final Qualification TLC TLC/HPLC Purity Check MS Mass Spectrometry (Molecular Weight) TLC->MS If pure FTIR FTIR (Functional Groups) MS->FTIR NMR 1D & 2D NMR (Definitive Structure) FTIR->NMR HPLC_Quant Quantitative HPLC (Purity >99%) NMR->HPLC_Quant Structure Confirmed Final Structure & Purity Confirmed HPLC_Quant->Final Synthesis Synthesized Product Synthesis->TLC G cluster_legend Predicted NMR Assignments H3 H-3: ~7.8-8.2 ppm (s) H5 H-5: ~7.6-8.0 ppm (s) CH3 N-CH₃: ~3.9-4.1 ppm (s)

References

Comparative NMR Analysis of 1-methyl-1H-pyrazole-4-carbonitrile and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H and 13C NMR spectral features of 1-methyl-1H-pyrazole-4-carbonitrile, with a comparative analysis against its structural precursors, 1-methyl-1H-pyrazole and pyrazole-4-carbonitrile. This guide provides predicted spectral data, experimental data for related compounds, and a standardized experimental protocol for researchers in drug discovery and chemical synthesis.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, this report utilizes predicted NMR data as a primary reference. To provide a robust comparative framework, experimental NMR data for the parent molecules, 1-methyl-1H-pyrazole and pyrazole-4-carbonitrile, are included. This allows for a detailed examination of the influence of the methyl and cyano substituents on the chemical shifts of the pyrazole ring.

1H and 13C NMR Data Comparison

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound, alongside the experimental data for 1-methyl-1H-pyrazole and pyrazole-4-carbonitrile. All chemical shifts are reported in parts per million (ppm).

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundH-3H-5N-CH3
This compound (Predicted)7.857.953.90
1-methyl-1H-pyrazole (Experimental)7.497.393.85
Pyrazole-4-carbonitrile (Experimental)8.108.10-

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundC-3C-4C-5CNN-CH3
This compound (Predicted)141.090.0130.0115.040.0
1-methyl-1H-pyrazole (Experimental)138.8105.9129.5-39.1
Pyrazole-4-carbonitrile (Experimental)139.087.0139.0116.0-

Experimental Protocol for NMR Analysis

This section outlines a general procedure for the acquisition of 1H and 13C NMR spectra, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for 1H NMR, or 20-50 mg for 13C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for these analyses.

  • 1H NMR Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

  • 13C NMR Acquisition Parameters:

    • Number of scans: 1024 or more (as needed for adequate signal-to-noise)

    • Relaxation delay: 2.0 s

    • Pulse width: 30 degrees

    • Acquisition time: 1-2 s

    • Spectral width: -10 to 160 ppm

    • Decoupling: Proton broadband decoupling.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain pure absorption line shapes.

  • Apply baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum. For samples in CDCl3, the residual solvent peak at 7.26 ppm for 1H and 77.16 ppm for 13C can be used. For other solvents, refer to standard chemical shift tables.

  • Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the chemical structures and the expected correlation between the structure and its NMR signals.

G cluster_1methylpyrazole4carbonitrile This compound cluster_nmr_signals Predicted NMR Signals C3_1 C-3 C4_1 C-4 C3_1->C4_1 H3_1 H-3 C3_1->H3_1 13C_C3 13C: ~141.0 ppm C3_1->13C_C3 C5_1 C-5 C4_1->C5_1 CN_1 CN C4_1->CN_1 13C_C4 13C: ~90.0 ppm C4_1->13C_C4 N1_1 N-1 C5_1->N1_1 H5_1 H-5 C5_1->H5_1 13C_C5 13C: ~130.0 ppm C5_1->13C_C5 N2_1 N-2 N1_1->N2_1 CH3_1 N-CH3 N1_1->CH3_1 N2_1->C3_1 1H_CH3 1H: ~3.90 ppm CH3_1->1H_CH3 13C_CH3 13C: ~40.0 ppm CH3_1->13C_CH3 13C_CN 13C: ~115.0 ppm CN_1->13C_CN 1H_H3 1H: ~7.85 ppm H3_1->1H_H3 1H_H5 1H: ~7.95 ppm H5_1->1H_H5

Caption: Structure of this compound and its predicted NMR signals.

G cluster_workflow NMR Experimental Workflow cluster_details Key Steps prep Sample Preparation acq Data Acquisition prep->acq dissolve Dissolve in Deuterated Solvent prep->dissolve proc Data Processing acq->proc setup Spectrometer Setup (Lock, Shim, Tune) acq->setup analysis Spectral Analysis proc->analysis ft Fourier Transform proc->ft interpret Interpretation of Shifts & Couplings analysis->interpret transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference reference->interpret

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. For a compound such as 1-methyl-1H-pyrazole-4-carbonitrile, a versatile building block in medicinal chemistry, robust analytical methods are essential to ensure its identity, purity, and quality. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[3] For a polar compound like this compound, reversed-phase HPLC is a highly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] It separates components based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer.[3] Given that this compound is a small molecule, its volatility makes it a candidate for GC-MS analysis, provided it is thermally stable.

Comparative Performance

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired analytical throughput. The following table summarizes the typical performance parameters for each technique.

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Applicability Wide range of compounds, including non-volatile and thermally unstable ones.[1][2]Volatile and thermally stable compounds.[1]
Selectivity High, can separate structurally similar compounds and isomers.[3]Very high, especially with a high-resolution capillary column.
Sensitivity Good, typically in the µg/mL to ng/mL range.[5]Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).[6]
Resolution High, capable of separating complex mixtures.Very high, often superior to HPLC for volatile compounds.[1]
Analysis Time Typically 10-60 minutes per sample.[2][7]Generally faster, often 5-30 minutes per sample.[2][7]
Sample Preparation Relatively simple, usually involves dissolving the sample in a suitable solvent.[1]May require derivatization for non-volatile compounds, but likely direct injection for this analyte.
Instrumentation Cost Generally lower than GC-MS, especially for UV detection.[7]Higher initial investment due to the mass spectrometer.[3]
Data Output Chromatogram with retention time and peak area/height. Diode-array detection (DAD) provides UV spectra for peak purity assessment.[8]Total ion chromatogram (TIC), mass spectrum for each peak enabling positive identification.[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. Below are representative protocols for the purity assessment of this compound.

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, suitable for quantifying the purity of this compound and detecting related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid (analytical grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

  • Assess peak purity using the PDA detector to ensure the main peak is not co-eluting with any impurities.

GC-MS Method Protocol

This protocol details a GC-MS method for the separation, identification, and quantification of this compound and its volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (GC grade).

  • This compound reference standard and sample.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

4. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • Quantify the purity by comparing the peak area of the target compound in the sample to a calibration curve generated from the reference standard.

  • Identify any impurities by interpreting their mass spectra and comparing them to spectral libraries.

Workflow and Decision Making

The selection of the most appropriate analytical technique involves a logical workflow, from initial sample assessment to final data interpretation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection Separation_HPLC Reversed-Phase Separation HPLC_Injection->Separation_HPLC Detection_UV UV/PDA Detection Separation_HPLC->Detection_UV Data_Analysis_HPLC Chromatogram Analysis & Purity Calculation Detection_UV->Data_Analysis_HPLC Purity_Report Purity Assessment Report Data_Analysis_HPLC->Purity_Report Separation_GC Capillary GC Separation GCMS_Injection->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Data_Analysis_GCMS TIC & Mass Spectra Analysis Detection_MS->Data_Analysis_GCMS Data_Analysis_GCMS->Purity_Report G Start Start: Purity Assessment of this compound Thermal_Stability Is the compound and its potential impurities thermally stable? Start->Thermal_Stability Volatility Are the impurities volatile? Thermal_Stability->Volatility Yes Use_HPLC Use HPLC Thermal_Stability->Use_HPLC No/Unknown High_Sensitivity Is high sensitivity (pg level) required? Volatility->High_Sensitivity Yes Consider_Both Both methods are potentially suitable. Consider other factors like instrument availability and throughput. Volatility->Consider_Both No/Mixed Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes High_Sensitivity->Consider_Both No

References

A Comparative Spectroscopic Analysis of 1-methyl-1H-pyrazole-4-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of Key 1-methyl-1H-pyrazole-carbonitrile Isomers

In the landscape of pharmaceutical research and development, the unambiguous identification of isomeric molecules is a critical step. The positional isomers of substituted pyrazoles, for instance, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 1-methyl-1H-pyrazole-4-carbonitrile and its key positional isomers: 1-methyl-1H-pyrazole-3-carbonitrile and 1-methyl-1H-pyrazole-5-carbonitrile. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to confidently distinguish between these closely related compounds.

Structural Overview of Isomers

The core of this analysis focuses on the three positional isomers where the cyano group is located at the C3, C4, or C5 position of the 1-methyl-1H-pyrazole ring. The structural differences, while subtle, give rise to distinct electronic environments for the constituent atoms, which in turn are reflected in their spectroscopic signatures.

isomers cluster_pyrazole 1-methyl-1H-pyrazole-carbonitrile Isomers isomer_4 This compound isomer_3 1-methyl-1H-pyrazole-3-carbonitrile isomer_4->isomer_3 Positional Isomers isomer_5 1-methyl-1H-pyrazole-5-carbonitrile isomer_4->isomer_5 Positional Isomers isomer_3->isomer_5 Positional Isomers differentiation_workflow start Unknown Isomer nmr_analysis ¹H NMR Analysis start->nmr_analysis two_singlets Two singlets for ring protons? nmr_analysis->two_singlets isomer_4 This compound two_singlets->isomer_4 Yes two_doublets Two doublets for ring protons? two_singlets->two_doublets No h5_downfield H-5 proton significantly downfield? two_doublets->h5_downfield Yes isomer_3 1-methyl-1H-pyrazole-3-carbonitrile h5_downfield->isomer_3 Yes isomer_5 1-methyl-1H-pyrazole-5-carbonitrile h5_downfield->isomer_5 No

Comparative Biological Activity of Substituted Pyrazole-4-Carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted pyrazole-4-carbonitrile derivatives, supported by experimental data from recent studies. This document summarizes key findings on their antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its derivatives, particularly pyrazole-4-carbonitriles, have demonstrated a wide spectrum of biological activities.[1][2] These compounds have garnered significant interest for their potential as therapeutic agents. This guide synthesizes data from multiple studies to facilitate a comparative understanding of their structure-activity relationships.

Antimicrobial Activity

Substituted pyrazole-4-carbonitrile derivatives have been extensively evaluated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data Summary: Antimicrobial Activity
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 9a (a urea derivative)E. coliNot specified, but described as "excellent"[3]
Y. enterocoliticaNot specified, but described as "excellent"[3]
B. cereusNot specified, but described as "excellent"[3]
S. aureusNot specified, but described as "excellent"[3]
C. albicans78.1[3]
2,3-dihydro-1H-pyrazole-4-carbonitrile derivativesVarious bacteria and fungiMIC values reported in the study[4]
Pyrazole analogues (Compounds 1-6)E. coli (Compound 3)0.25[5]
S. epidermidis (Compound 4)0.25[5]
A. niger (Compound 2)1[5]
4-functional pyrazole derivatives (3a-e, 4a-j)S. aureus ATCC 25923MBSC values reported in the study[6]
E. coli ATCC 25922MBSC values reported in the study[6]
C. albicans ATCC 885-653MFSC values reported in the study[6]
Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazole-4-carbonitrile derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

General Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard.

  • Preparation of Compounds: The synthesized pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][5]

Anticancer Activity

The anticancer potential of pyrazole-4-carbonitrile derivatives has been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Quantitative Data Summary: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 (aryl urea derivative)MCF7 (Breast)< 0.65[7]
A549 (Lung)< 0.65[7]
Colo205 (Colon)< 0.65[7]
A2780 (Ovarian)< 0.65[7]
Compound 33 (indole derivative)HCT116, MCF7, HepG2, A549< 23.7[7]
Compound 34 (indole derivative)HCT116, MCF7, HepG2, A549< 23.7[7]
Compound 43 (carbaldehyde derivative)MCF7 (Breast)0.25[7]
Pyrazole benzothiazole hybrid (Compound 25)HT29, PC3, A549, U87MG3.17 - 6.77[7]
Pyrazole chalcones (Compound 111c)MCF-7, HeLaNot specified, but described as having the "highest inhibition"[8]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivativesVariousExhibited anticancer activities[8]
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

General Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole-4-carbonitrile derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Visualizing Anticancer Mechanisms

Some pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways or cellular processes. For instance, certain derivatives have been identified as tubulin polymerization inhibitors or inhibitors of cyclin-dependent kinases (CDKs).[7]

anticancer_mechanism cluster_drug Pyrazole-4-Carbonitrile Derivative cluster_cell Cancer Cell drug Compound 11 tubulin Tubulin drug->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Disruption leads to

Caption: Mechanism of action for a pyrazole derivative as a tubulin inhibitor.

Anti-inflammatory Activity

Several pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Quantitative Data Summary: Anti-inflammatory Activity
Compound/DerivativeAssayActivity/InhibitionReference
1,3,4,5-tetrasubstituted pyrazole (Compound 117a)In vitro anti-inflammatory93.80% inhibition (at 1 mM)[1]
Pyrazole analogues (Compound 4)Anti-inflammatoryBetter activity than Diclofenac sodium[5]
1,3,4-trisubstituted pyrazole (Compound 5a)Carrageenan-induced paw edema≥84.2% inhibition (after 3h)[10]
Pyrazolone derivative (Compound 8d)Carrageenan-induced rat paw edema75% inhibition of inflammation
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[11]
Experimental Protocols: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

General Protocol:

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with diclofenac or celecoxib), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The standard drug is administered to the standard group, and the vehicle is given to the control group.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.[10]

Visualizing the Experimental Workflow

anti_inflammatory_workflow start Start: Animal Grouping admin Compound Administration (Oral/IP) start->admin induce Carrageenan Injection (Sub-plantar) admin->induce After 30-60 min measure Measure Paw Volume (Plethysmometer) induce->measure At 0, 1, 2, 3 hours calculate Calculate % Inhibition measure->calculate end End: Evaluate Activity calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Substituted pyrazole-4-carbonitrile derivatives represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationship studies reveal that the nature and position of substituents on the pyrazole ring play a crucial role in determining their biological efficacy. This comparative guide highlights the significant antimicrobial, anticancer, and anti-inflammatory potential of these derivatives, providing a valuable resource for researchers in the field of drug discovery and development. Further investigation into the mechanisms of action and optimization of lead compounds are warranted to translate these findings into novel therapeutic agents.

References

A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to characterize 1-methyl-1H-pyrazole-4-carbonitrile and its derivatives. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of the three-dimensional structure of its derivatives is crucial for rational drug design and development.[1] This document outlines the experimental methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), presenting comparative data for a series of pyrazole derivatives to aid in their structural elucidation.

While a specific crystallographic analysis for this compound was not found in the available literature, this guide utilizes data from closely related structures to provide a representative comparison.

Comparison of Analytical Techniques

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed insight into the molecule's conformation and intermolecular interactions.[1] However, obtaining crystals of suitable quality can be a significant bottleneck.

In contrast, NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C) in solution, allowing for the elucidation of the molecular structure and connectivity. Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.[2]

The following sections provide a comparative overview of the data obtained from these techniques for a series of pyrazole derivatives.

X-ray Crystallographic Analysis

While the crystal structure of this compound is not publicly available, the crystallographic data for a related compound, 1-methyl-4-nitro-1H-pyrazole, and other pyrazole derivatives are presented below to illustrate the type of information obtained from an X-ray crystallographic study. The substitution of a cyano group with a nitro group can influence the electronic properties and crystal packing of the molecule.

Table 1: Comparative Crystallographic Data of Pyrazole Derivatives

Parameter1-Methyl-4-nitro-1H-pyrazole[3]5-Amino-1H-pyrazole-4-carbonitrile[4]3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan[5]
CCDC Number 1427628360312217287
Chemical Formula C₄H₅N₃O₂C₄H₄N₄C₆HN₇O₅
Crystal System Not specifiedMonoclinicOrthorhombic
Space Group Not specifiedP2₁/cPbca
a (Å) Not specified8.653(3)11.9776(7)
b (Å) Not specified6.883(2)11.9751(7)
c (Å) Not specified9.006(3)25.9920(15)
α (°) Not specified9090
β (°) Not specified108.33(3)90
γ (°) Not specified9090
Volume (ų) Not specified509.2(3)3728.1(4)
Z Not specified416

Spectroscopic and Spectrometric Analysis

NMR spectroscopy and mass spectrometry are routinely used to characterize newly synthesized this compound derivatives. The following tables summarize typical spectroscopic data for the parent compound and its analogs.

Table 2: ¹H NMR Spectral Data of Pyrazole Derivatives (in CDCl₃)

CompoundH-3 (ppm)H-5 (ppm)N-CH₃ (ppm)Other Protons (ppm)
1-Methyl-1H-pyrazole 7.49 (d)7.42 (d)3.85 (s)6.20 (t, H-4)
1-Methyl-3-amino-1H-pyrazole-4-carbonitrile [6]-7.3 (s)3.7 (s)4.1 (br s, NH₂)
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [7]---7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H)
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [7]---8.27-7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H)

Table 3: ¹³C NMR Spectral Data of Pyrazole Derivatives (in CDCl₃)

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)N-CH₃ (ppm)C≡N (ppm)Other Carbons (ppm)
1-Methyl-1H-pyrazole 138.7105.5129.439.1--
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [7]153.12112.79144.40-120.33142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [7]148.69112.99143.90-120.91137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [7]160.08112.76151.20-119.87144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 114.27, 114.06, 55.28

Table 4: Mass Spectrometry Data of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z)
This compound [8]C₅H₅N₃107.11[M+H]⁺: 108.05563, [M+Na]⁺: 130.03757[9]
1-Methyl-1H-pyrazole-4-carboxylic acid [10]C₅H₆N₂O₂126.11Not specified
1-Methyl-3-amino-1H-pyrazole-4-carbonitrile [6]C₅H₆N₄122.13[M+H]⁺: 123.06653, [M+Na]⁺: 145.04847
1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile [11]C₅H₄N₄O₂152.11Not specified

Experimental Protocols

Single-Crystal X-ray Diffraction

A generalized protocol for the determination of crystal structures of pyrazole derivatives is as follows:

  • Crystal Growth: Single crystals of the pyrazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified pyrazole derivative is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.[1]

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

    • ¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the pyrazole derivative (typically 1 µg/mL to 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer.

    • ESI: This soft ionization technique is suitable for polar and thermally labile molecules, typically yielding the protonated molecule [M+H]⁺ or other adducts.

    • EI: This is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to interpret the fragmentation pattern to confirm the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Confirmation ms Mass Spectrometry (HRMS, Fragmentation) purification->ms Molecular Weight Confirmation xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation Definitive 3D Structure data_comparison Comparison with Analogues structure_elucidation->data_comparison sar_studies Structure-Activity Relationship (SAR) Studies data_comparison->sar_studies

Characterization workflow for novel pyrazole derivatives.

References

Validating the Structure of Synthesized 1-Methyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the validation of 1-methyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block. By juxtaposing its expected analytical data with that of potential isomeric impurities, this document serves as a practical resource for ensuring the identity and purity of the target molecule.

Spectroscopic and Analytical Comparison

The primary methods for elucidating the structure of this compound and distinguishing it from its isomers, such as 1-methyl-1H-pyrazole-3-carbonitrile and 1-methyl-1H-pyrazole-5-carbonitrile, are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, providing a unique fingerprint for each isomer.

Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-5N-CH₃Solvent
This compound (Expected) ~8.1 (s)~7.8 (s)~3.9 (s)CDCl₃
1-Methyl-1H-pyrazole-3-carbonitrile (Alternative)-~7.5 (d)~3.9 (s)CDCl₃
1-Methyl-1H-pyrazole-5-carbonitrile (Alternative)[1]~7.4 (d)-~4.0 (s)DMSO-d₆

Note: 's' denotes a singlet, and 'd' denotes a doublet. The absence of a proton at a given position is indicated by '-'.

Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)

CompoundC-3C-4C-5N-CH₃C≡NSolvent
This compound (Expected) ~142~95~132~39~115CDCl₃
1-Methyl-1H-pyrazole-3-carbonitrile (Alternative)-~112~130~39~118CDCl₃
1-Methyl-1H-pyrazole-5-carbonitrile (Alternative)~141~110-~38~110CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the key diagnostic absorption is the stretching vibration of the nitrile group (C≡N).

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

CompoundC≡N StretchKey Aromatic/Heterocyclic C-H and C=C/C=N Vibrations
This compound (Expected) 2220-2240 3100-3150 (C-H), 1500-1600 (ring stretches)
Isomeric Pyrazole-carbonitriles (General)2220-22403100-3150 (C-H), 1500-1600 (ring stretches)

The nitrile stretching frequency is a strong and sharp band, making it readily identifiable. While the exact position can be influenced by the electronic effects of the pyrazole ring, it consistently appears in the 2220-2240 cm⁻¹ range for aromatic and heterocyclic nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound and its isomers, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) corresponding to their molecular weight (107.11 g/mol ).

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Pathways
This compound (and isomers) 107Loss of HCN (m/z 80), fragmentation of the pyrazole ring

While the molecular ion will be the same for all isomers, the relative abundances of the fragment ions may differ, providing clues to the substitution pattern.

Experimental Protocols

Accurate data acquisition is critical for reliable structural validation. The following are generalized protocols for the key analytical techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty accessory.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of synthesized this compound.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation and Comparison Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare Compare with Expected Data and Isomeric Alternatives NMR->Compare IR->Compare MS->Compare Correct Structure Confirmed: This compound Compare->Correct Data Match Incorrect Structure Incorrect or Impure Compare->Incorrect Data Mismatch

Caption: A workflow diagram illustrating the key steps in the structural validation of synthesized this compound.

By systematically applying these analytical techniques and comparing the acquired data with the reference values provided, researchers can confidently validate the structure of their synthesized this compound and ensure the integrity of their subsequent research.

References

comparing the efficacy of different synthetic routes to 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 1-methyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The efficacy of each route is evaluated based on key performance indicators such as product yield, purity, reaction time, and the nature of the starting materials. Detailed experimental protocols are provided to allow for the replication of these syntheses.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. The pyrazole scaffold is a common motif in many biologically active compounds. The efficiency and practicality of the synthetic route to this key intermediate can significantly impact the overall timeline and cost of a drug discovery program. This guide compares two primary methods for its preparation: the oxidation of a corresponding aldehyde and a cyclocondensation reaction.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical research and development, often involving a trade-off between various factors. The two routes presented here offer different advantages and disadvantages, which are summarized below.

ParameterRoute 1: Oxidation of 1-methyl-1H-pyrazole-4-carboxaldehydeRoute 2: Cyclocondensation of Methylhydrazine and 2-Formyl-3-hydroxyacrylonitrile
Starting Materials 1-methyl-1H-pyrazole-4-carboxaldehyde, Sodium bromate, Acetic acid, AmmoniaMethylhydrazine, 2-Formyl-3-hydroxyacrylonitrile (in the form of its sodium salt)
Product Yield 95%[1]75%
Product Purity >99% (by HPLC)[1]Not explicitly stated, requires purification by chromatography.
Reaction Time 1 hour[1]2 hours
Reaction Temperature 100°C[1]Reflux (boiling point of ethanol)
Key Advantages High yield and purity, relatively short reaction time.Utilizes readily accessible starting materials.
Key Disadvantages Requires a pre-synthesized substituted pyrazole starting material.Lower yield compared to Route 1, requires chromatographic purification.

Experimental Protocols

Route 1: Oxidation of 1-methyl-1H-pyrazole-4-carboxaldehyde

This synthetic pathway involves the direct oxidation of the aldehyde functional group on the pyrazole ring to a nitrile.

Materials:

  • 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol)

  • Sodium bromate (6.0 g, 0.04 mol)

  • Acetic acid (50 g, 0.83 mol)

  • 25% Ammonia solution (12.5 g)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction flask, mix 1-methyl-1H-pyrazole-4-carboxaldehyde, sodium bromate, and acetic acid at room temperature.[1]

  • To this mixture, add the 25% ammonia solution and 100 mL of water.[1]

  • Heat the reaction mixture to 90°C. Once an exothermic reaction is observed, maintain the temperature at 100°C and reflux for 1 hour. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[1]

  • After completion, cool the reaction solution to room temperature and pour it into ice water to quench the reaction and dilute the mixture.[1]

  • Neutralize the solution with a suitable base.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic phases over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase and purify the product by distillation under reduced pressure followed by recrystallization.[1]

Expected Outcome: This procedure is reported to yield 10.2 g (95%) of this compound with a purity of over 99% as determined by HPLC.[1]

Route 2: Cyclocondensation of Methylhydrazine and 2-Formyl-3-hydroxyacrylonitrile

This approach builds the pyrazole ring through the reaction of a hydrazine with a three-carbon electrophilic synthon.

Materials:

  • Methylhydrazine sulfate (1.44 g, 10 mmol)

  • 2-Formyl-3-hydroxyacrylonitrile sodium salt (1.19 g, 10 mmol)

  • Ethanol

  • Water

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve methylhydrazine sulfate in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the free methylhydrazine with diethyl ether and dry the ethereal solution over anhydrous potassium carbonate.

  • Carefully remove the solvent by distillation.

  • Dissolve the resulting methylhydrazine (0.46 g, 10 mmol) and 2-formyl-3-hydroxyacrylonitrile sodium salt in ethanol.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Expected Outcome: This route typically provides a moderate yield of the desired product (around 75%). Further optimization of reaction conditions may improve the yield.

Logical Workflow for Synthesis and Comparison

The process of selecting and optimizing a synthetic route for a target molecule can be visualized as a logical workflow. This involves the initial identification of potential routes, followed by experimental execution, and finally, a comparative analysis of the results.

Synthesis_Comparison_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis & Comparison cluster_decision 4. Decision A Identify Target Molecule: This compound B Literature Search for Synthetic Routes A->B C Select Promising Routes (Route 1 & Route 2) B->C D1 Execute Route 1: Oxidation C->D1 D2 Execute Route 2: Cyclocondensation C->D2 E1 Purification & Isolation (Distillation/Recrystallization) D1->E1 E2 Purification & Isolation (Chromatography) D2->E2 F1 Characterization (NMR, MS, HPLC) E1->F1 E2->F1 G Data Compilation: Yield, Purity, Time F1->G H Comparative Efficacy Assessment G->H I Select Optimal Synthetic Route H->I

Caption: Workflow for comparing synthetic routes.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound.

  • Route 1 (Oxidation) is highly efficient, offering an excellent yield and purity. This makes it the preferred method when the starting aldehyde is readily available or can be synthesized in-house cost-effectively.

  • Route 2 (Cyclocondensation) offers a more convergent approach, constructing the pyrazole ring from simpler, acyclic precursors. While the yield is lower and it necessitates chromatographic purification, this route may be more advantageous if the starting materials are more accessible or economical than the aldehyde required for Route 1.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including factors such as the availability and cost of starting materials, the required scale of the synthesis, and the available purification capabilities. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.

References

biological activity of 1-methyl-1H-pyrazole-4-carbonitrile versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of kinase inhibitors centered around the pyrazole scaffold, with a particular focus on derivatives of 1-methyl-1H-pyrazole. While direct kinase inhibitory data for 1-methyl-1H-pyrazole-4-carbonitrile is not extensively available in public literature, the pyrazole core is a well-established and crucial "privileged scaffold" in the development of potent kinase inhibitors.[1] This guide will, therefore, compare the performance of various biologically active pyrazole-containing compounds against a selection of other well-established kinase inhibitors, supported by experimental data and detailed protocols.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[2] In the context of kinase inhibition, the pyrazole scaffold serves as an excellent bioisostere for other heterocyclic systems and can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[3] Derivatives of pyrazole have been developed to target a wide array of kinases, playing crucial roles in oncology, inflammation, and neurodegenerative disorders.[1]

Quantitative Comparison of Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for various pyrazole derivatives and a selection of other well-known kinase inhibitors against a panel of protein kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration.[4][5]

Table 1: Biological Activity of Selected Pyrazole-Based Kinase Inhibitors

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference(s)
Erdafitinib (contains 1-methyl-1H-pyrazol-4-yl moiety)FGFRs-[3]
Ruxolitinib JAK1, JAK2~3[3]
Ravoxertinib (GDC-0994) ERK1, ERK26.1, 3.1[3]
Afuresertib Derivative (Compound 2) Akt11.3[1]
FN-1501 FLT3, CDK2, CDK4, CDK6Nanomolar range[6]
4-Amino-(1H)-pyrazole derivative (Compound 3f) JAK1, JAK2, JAK33.4, 2.2, 3.5[7]
1H-Pyrazole Biaryl Sulfonamide (Compound 8) G2019S-LRRK215[8]
Chk2 Inhibitor (Compound 17) Chk217.9[1]
CDK Inhibitor (Compound 22) CDK2, CDK524, 23[1]

Table 2: Biological Activity of Other Notable Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Staurosporine PKC, p60v-src, PKA, CaM Kinase II3, 6, 7, 20
Gefitinib (Iressa) EGFR33
Lapatinib (Tykerb) EGFR, HER2 (ErbB-2)10.8, 9.2[8][9]
Sunitinib (Sutent) VEGFRs, PDGFRs, KIT, FLT3, RETMulti-targeted[7][10]
Dasatinib (Sprycel) BCR-ABL, Src family kinasesMulti-targeted

Experimental Protocols

Accurate and reproducible experimental design is critical for comparing the potency of kinase inhibitors. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound derivatives) in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer.
  • ATP and Substrate Solution: Prepare a solution containing the biotinylated peptide substrate and ATP at 2x the final desired concentration in the kinase buffer. The ATP concentration should ideally be at its Km for the target kinase to ensure comparability of IC50 values.[10]
  • Detection Reagents: Prepare a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665) in a suitable detection buffer.

2. Kinase Reaction:

  • Add the diluted test compound to the wells of a low-volume 384-well plate.
  • Add the kinase enzyme to all wells except the negative control.
  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding the ATP and substrate solution.
  • Incubate for 60-120 minutes at room temperature.

3. Signal Detection:

  • Stop the kinase reaction by adding the detection reagents.
  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • Calculate the TR-FRET ratio and plot the results against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex signaling pathways targeted by kinase inhibitors and the workflows of the experiments used to characterize them.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Compound Dilution add_compound Add Compound to Plate compound->add_compound kinase_enzyme Kinase Enzyme add_kinase Add Kinase kinase_enzyme->add_kinase atp_substrate ATP/Substrate Mix initiate_reaction Initiate with ATP/Substrate atp_substrate->initiate_reaction add_compound->add_kinase pre_incubate Pre-incubation (15-30 min) add_kinase->pre_incubate pre_incubate->initiate_reaction reaction_incubate Incubate (60-120 min) initiate_reaction->reaction_incubate stop_reaction Stop with Detection Reagents reaction_incubate->stop_reaction detect_incubate Incubate (60 min) stop_reaction->detect_incubate read_plate Read TR-FRET Signal detect_incubate->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Experimental workflow for an in vitro kinase assay.

The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for kinase inhibitors.

mapk_erk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Simplified MAPK/ERK signaling pathway.

Conclusion

The pyrazole scaffold is a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. While this compound itself is not a prominent kinase inhibitor, its derivatives have demonstrated significant activity against a range of important cancer-related kinases, including JAKs, ERKs, and CDKs. The comparative data presented in this guide highlights the potential of pyrazole-based compounds in the development of targeted therapies. The provided experimental protocols offer a foundation for the standardized evaluation of novel inhibitor candidates, which is crucial for the accurate assessment of their therapeutic potential. Further exploration of the chemical space around the pyrazole core is likely to yield even more effective and selective kinase inhibitors in the future.

References

Navigating the Maze of N-Methylation: A Comparative Guide to Assessing Regioisomeric Purity in Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of N-methylated pyrazoles is a critical step in ensuring the efficacy and safety of novel chemical entities. The N-methylation of unsymmetrical pyrazoles frequently yields a mixture of regioisomers, necessitating robust analytical methodologies to accurately determine their purity. This guide provides an objective comparison of the leading techniques for assessing regioisomeric purity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The synthesis of N-methylated pyrazoles is a fundamental process in medicinal chemistry, as this structural motif is present in numerous pharmacologically active compounds.[1] However, the inherent nature of the pyrazole ring, with two adjacent and reactive nitrogen atoms, often leads to the formation of a mixture of N1 and N2-methylated regioisomers.[2] The differential biological activities and physicochemical properties of these isomers underscore the importance of accurate and reliable methods for their separation and quantification. This guide explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) in tackling this analytical challenge.

At a Glance: Comparison of Analytical Techniques

To facilitate a clear comparison, the following table summarizes the key performance attributes of the primary analytical techniques used for assessing the regioisomeric purity of N-methylated pyrazoles.

TechniquePrincipleSample ThroughputResolutionQuantitative AccuracyStructural Information
NMR Spectroscopy Nuclear spin properties in a magnetic fieldLow to MediumGood to ExcellentExcellentDefinitive
GC-MS Chromatographic separation followed by mass analysisHighExcellentGood to ExcellentHigh (with library)
HPLC Chromatographic separation based on polarityHighGood to ExcellentExcellentLow (requires standards)

In-Depth Analysis: Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive method for the unambiguous identification and quantification of N-methylated pyrazole regioisomers.[3] One-dimensional (1D) ¹H and ¹³C NMR provide initial insights, while two-dimensional (2D) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in definitively assigning the methyl group to either the N1 or N2 position.[3][4] The spatial proximity between the N-methyl protons and the protons on the pyrazole ring (specifically H5 in the N1-isomer) results in a cross-peak in the NOESY spectrum, providing unequivocal evidence of the regioisomer's identity.[3][4]

Experimental Protocol: ¹H and NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][5]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.[5]

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.[5]

    • Relaxation Delay: 1-2 seconds.[5]

    • Number of Scans: 8-16.[5]

  • NOESY Acquisition:

    • Pulse Sequence: Standard noesygpphpp.

    • Mixing Time: 500-800 ms (optimize as needed).

    • Number of Scans: 16-32 per increment.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals corresponding to the N-methyl protons of each isomer in the ¹H spectrum to determine the regioisomeric ratio. Analyze the NOESY spectrum for the key cross-peak between the N-methyl protons and the H5 proton of the pyrazole ring.

Workflow for NMR-based Regioisomer Assignment

cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Sample N-methylated pyrazole mixture Dissolve Dissolve in deuterated solvent Sample->Dissolve NMR_Tube Transfer to NMR tube Dissolve->NMR_Tube Acquire_1H Acquire ¹H NMR NMR_Tube->Acquire_1H Acquire_NOESY Acquire NOESY NMR_Tube->Acquire_NOESY Process_Spectra Process Spectra Acquire_1H->Process_Spectra Acquire_NOESY->Process_Spectra Integrate_1H Integrate N-CH₃ signals (Quantitative Ratio) Process_Spectra->Integrate_1H Analyze_NOESY Analyze NOESY cross-peaks (Structural Assignment) Process_Spectra->Analyze_NOESY Purity Regioisomeric Purity Integrate_1H->Purity Analyze_NOESY->Purity

NMR workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Throughput Screening

For volatile and thermally stable N-methylated pyrazoles, GC-MS offers a high-throughput and sensitive analytical solution.[6] The combination of chromatographic separation by the GC and mass analysis by the MS provides both retention time and fragmentation data, which are crucial for isomer identification and quantification.[6][7] The choice of the GC column's stationary phase is critical for achieving baseline separation of the regioisomers.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the pyrazole mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]

    • Injector Temperature: 250 °C.[6]

    • Injection Volume: 1 µL (split injection).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.[6]

      • Ramp 1: 5 °C/min to 150 °C.[6]

      • Ramp 2: 20 °C/min to 250 °C, hold for 5 min.[6]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to the regioisomers based on their retention times and mass spectra. The fragmentation patterns of N-methylated pyrazole isomers can be distinct, aiding in their identification.[7][8] Quantification is achieved by integrating the peak areas of the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

Logical Relationship for Isomer Identification in GC-MS

cluster_data Experimental Data cluster_ref Reference Information cluster_id Identification RT Retention Time Compare_RT Compare Retention Times RT->Compare_RT MS Mass Spectrum Compare_MS Compare Mass Spectra MS->Compare_MS Std_RT Standard's Retention Time Std_RT->Compare_RT Lib_MS Mass Spectral Library Lib_MS->Compare_MS Isomer_ID Unambiguous Isomer Identification Compare_RT->Isomer_ID Compare_MS->Isomer_ID

GC-MS isomer identification workflow.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is a versatile technique applicable to a wide range of N-methylated pyrazoles, including those that are non-volatile or thermally labile.[9][10] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the polarity of the isomers.[10]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve the pyrazole mixture in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of water and an organic solvent (e.g., methanol, acetonitrile), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[9] A common starting point is a 20:80 (v/v) mixture of 0.1% TFA in water and methanol.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Detection: UV detector at a wavelength where both isomers absorb (e.g., 206 nm).[9]

    • Injection Volume: 5-20 µL.

  • Data Analysis: Identify the peaks corresponding to the regioisomers based on their retention times, which should be confirmed with authentic standards. The regioisomeric ratio is determined by comparing the peak areas.

Concluding Remarks

The choice of analytical technique for assessing the regioisomeric purity of N-methylated pyrazoles depends on the specific requirements of the analysis. NMR spectroscopy, particularly with 2D techniques like NOESY, provides the most definitive structural information and is indispensable for the initial characterization of novel compounds. For routine analysis and high-throughput screening of volatile compounds, GC-MS is an excellent choice, offering both high resolution and structural information through mass spectral fragmentation. HPLC is a versatile and robust method suitable for a broad range of pyrazole derivatives, providing excellent quantitative accuracy, especially when coupled with reference standards. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and purity of their N-methylated pyrazole compounds.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1-methyl-1H-pyrazole-4-carbonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

I. Understanding the Hazards

While comprehensive toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with care.[1] The primary known hazard is potential respiratory irritation upon inhalation.[1] Due to the presence of a nitrile group, it is prudent to treat the compound as potentially toxic if swallowed, inhaled, or in contact with skin.

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1]

  • Collection:

    • Carefully collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid creating dust.[1] If the compound is a solid, sweep it up carefully.[1]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly closed.

  • Engage a Licensed Disposal Company:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • Incineration:

    • The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and then incinerated.[2][3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[1]

Note: Do not allow the product to enter drains or the environment.[1]

IV. Accidental Release Measures

In the event of a spill:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment:

    • Wear appropriate PPE as outlined in the table above.

    • Avoid breathing vapors, mist, gas, or dust.[1]

    • Without creating dust, sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Waste this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the waste a solid? C->D E Sweep carefully to avoid dust D->E Yes F Store in a cool, dry, well-ventilated area D->F No E->F G Contact Licensed Waste Disposal Service F->G H Provide SDS to Disposal Service G->H I Transport to an approved waste disposal plant H->I J Incinerate in a chemical incinerator with afterburner and scrubber I->J K End: Compliant Disposal J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 66121-71-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with caution. The substance may cause respiratory irritation.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[2][3][4][5]Nitrile gloves offer protection against a wide range of chemicals and are essential for preventing skin contact.[2][3][4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eye/Face Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and airborne particles of the chemical.
Skin and Body Protection Laboratory coat.Provides a barrier to protect skin and clothing from contamination.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]To be used when adequate ventilation cannot be guaranteed or when handling larger quantities that may generate dust or aerosols.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood to minimize inhalation exposure, especially when handling powders or creating solutions.

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]

  • Post-Handling: After handling, wash hands thoroughly. Dispose of contaminated gloves and other disposable PPE in accordance with waste disposal procedures.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.
Spills Evacuate the area. Wear appropriate PPE.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Disposal Plan

All waste materials should be considered hazardous.

  • Chemical Waste: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable protective equipment as hazardous waste in accordance with institutional and local regulations.[1]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) D Handle Chemical (Avoid Dust/Aerosol Formation) C->D E Wash Hands Thoroughly D->E F Clean Work Area E->F G Segregate Waste (Chemical vs. Contaminated PPE) F->G H Dispose of Waste via Licensed Professional Service G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.